Technical Documentation Center

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride
  • CAS: 1909337-03-6

Core Science & Biosynthesis

Foundational

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride mechanism of action

An in-depth technical analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, focusing on its structural mechanism of action, physicochemical modulation, and synthetic integration in modern drug discovery. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, focusing on its structural mechanism of action, physicochemical modulation, and synthetic integration in modern drug discovery.

Executive Summary

In modern medicinal chemistry, the "mechanism of action" of a molecule is not always defined by direct receptor agonism or antagonism. For specialized building blocks like 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS 1909337-03-6)[1], the mechanism of action is structural. It functions as a privileged pharmacophore and bioisostere , designed to be chemically integrated into larger drug scaffolds to fundamentally alter their physicochemical, pharmacokinetic, and pharmacodynamic profiles.

As the pharmaceutical industry shifts toward three-dimensional, sp³-rich structures over conventional planar frameworks, the azetidine ring has emerged as a critical tool for overcoming metabolic liabilities and improving target affinity[2]. This whitepaper deconstructs the structural mechanisms of 1-methylazetidine derivatives and provides field-proven, self-validating protocols for their synthetic integration.

Part 1: Structural & Physicochemical Mechanisms (The "Why")

When a drug development team replaces a traditional saturated heterocycle (such as a piperidine or pyrrolidine) with a 2-(1-Methylazetidin-3-yl)acetic acid moiety, they are executing a calculated thermodynamic and pharmacokinetic optimization. The mechanism behind this optimization relies on three core pillars:

Conformational Restriction and Entropic Optimization

The azetidine ring is a highly strained, four-membered nitrogen heterocycle. Unlike the flexible chair-boat conformations of six-membered piperidines, the azetidine ring is conformationally restricted[3].

  • The Causality: By locking the attached acetic acid linker and the 1-methyl group into a rigid spatial vector, the molecule suffers a significantly lower entropic penalty upon binding to a target receptor. The pharmacophore is pre-organized into its bioactive conformation.

Bioisosterism and Metabolic Evasion

Azetidines serve as highly effective bioisosteres for larger saturated aza-heterocycles. Historically, they have been utilized to bypass the metabolic vulnerabilities of piperidine rings, such as in the development of novel GABA-uptake inhibitors[4].

  • The Causality: Cytochrome P450 (CYP450) enzymes typically oxidize the α-carbons of saturated amines. The inherent ring strain of the azetidine core makes the transition state for α-carbon hydrogen abstraction energetically unfavorable, thereby granting the molecule profound metabolic stability and extending its biological half-life[2].

pKa Modulation via Ring Strain

The basicity of the tertiary amine in the 1-methylazetidine system is fundamentally different from a standard acyclic or six-membered tertiary amine.

  • The Causality: The geometric constraints of the four-membered ring alter the hybridization of the nitrogen atom, increasing the s-character of the lone pair. This subtly lowers the pKa (typically to ~8.0 - 8.5) compared to piperidines (~9.5). This optimized basicity ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration, while still allowing for critical salt-bridge formations within the target binding pocket.

G A Core Drug Scaffold C Conjugated Drug Candidate A->C Amide Coupling B 2-(1-Methylazetidin-3-yl)acetic acid (Pharmacophore) B->C Integration D Increased sp3 Character (Conformational Restriction) C->D E Lower Lipophilicity (LogD) & Higher Solubility C->E F Enhanced Metabolic Stability (CYP450 Evasion) C->F

Figure 1: Physicochemical modulation pathway of 2-(1-Methylazetidin-3-yl)acetic acid integration.

Part 2: Pharmacological Impact Data

The integration of the 1-methylazetidine-3-acetic acid building block yields predictable, quantifiable improvements in a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the comparative physicochemical impact when transitioning from a traditional piperidine analog to an azetidine bioisostere.

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement

Pharmacological ParameterTraditional Piperidine Analog1-Methylazetidine BioisostereMechanistic Causality
Lipophilicity (LogD) Higher (~2.5)Lower (~1.8)Reduced lipophilic surface area and higher fraction of sp³ carbons (Fsp³).
Aqueous Solubility Moderate (50 µg/mL)High (>200 µg/mL)Disruption of planar stacking and increased polarity of the strained ring.
Metabolic Stability Vulnerable to CYP450Highly StableThe strained 4-membered ring sterically hinders CYP450-mediated α-carbon oxidation.
Target Affinity High entropic penaltyEnhancedConformational rigidity locks the pharmacophore in the bioactive geometry.
Basicity (pKa) ~9.5 (Stronger base)~8.5 (Weaker base)Ring strain alters nitrogen lone pair hybridization, improving membrane permeability.

Part 3: Synthetic Integration & Experimental Workflows (The "How")

To harness the structural benefits of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, it must be covalently linked to a core drug scaffold, typically via an amide bond. Because of the steric hindrance inherent to azetidine systems and the presence of the hydrochloride salt, standard coupling conditions (like EDC/NHS) often result in poor yields.

The following is a self-validating, step-by-step methodology utilizing HATU, designed to ensure high-fidelity coupling.

Standardized Amide Coupling Protocol

Step 1: Free-Basing and Acid Scavenging

  • Action: Dissolve 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Causality: The hydrochloride salt must be neutralized to liberate the free carboxylic acid and the tertiary amine. Using 3.0 equivalents is mathematically critical: 1.0 eq neutralizes the azetidine's HCl salt, 1.0 eq neutralizes any potential salt form of the incoming amine partner, and 1.0 eq acts as a basic catalyst to drive the HATU coupling mechanism.

  • Self-Validation Check: Spot an aliquot onto wet pH indicator paper; the micro-environment must register a pH > 8.0 before proceeding.

Step 2: Active Ester Formation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise. Stir for 15–20 minutes.

  • Causality: HATU is selected over carbodiimides because it rapidly forms a highly reactive, yet stable, HOAt (1-hydroxy-7-azabenzotriazole) active ester. This overcomes the steric hindrance of the azetidine ring and prevents the degradation of the starting material.

  • Self-Validation Check: Monitor the reaction via LC-MS. Do not proceed until the mass corresponding to the intermediate HOAt-active ester is the dominant peak.

Step 3: Amide Bond Formation

  • Action: Add the target primary or secondary amine scaffold (1.1 eq) dissolved in a minimal amount of DMF. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 to 4 hours.

  • Causality: Warming to room temperature provides the necessary kinetic energy for the nucleophilic amine to attack the electrophilic carbonyl of the HOAt ester, displacing the leaving group and forming the stable amide bond.

  • Self-Validation Check: Monitor the disappearance of the HOAt ester peak and the emergence of the final product mass via LC-MS.

Step 4: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂).

Workflow S1 Step 1: Free Basing Neutralize HCl salt with DIPEA S2 Step 2: Activation Add HATU in DMF (0 °C to RT) S1->S2 S3 Step 3: Coupling Introduce Amine Scaffold S2->S3 S4 Step 4: Workup Aqueous Extraction (EtOAc/H2O) S3->S4 S5 Step 5: Purification Flash Chromatography (SiO2) S4->S5

Figure 2: Standardized amide coupling workflow for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

References

  • American Elements. "2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6." American Elements Catalog. Available at:[Link][1]

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026 Feb;18(3):303-337. DOI:[3]

  • Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. "Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers." Angewandte Chemie International Edition, 2019 Oct 1;58(40):14219-14223. DOI:[5]

  • Schlatter, S., et al. "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 2010 Jun;45(6):2453-66. DOI:[4]

Sources

Exploratory

Engineering Pharmacokinetics and Target Engagement: The Biological Utility of 2-(1-Methylazetidin-3-yl)acetic Acid Hydrochloride

Executive Summary & Core Rationale In modern drug discovery, optimizing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance clinical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern drug discovery, optimizing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance clinical success rates. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) has emerged as a highly privileged, commercially available building block to achieve these goals[1].

It is critical to understand that this compound is not a standalone therapeutic agent. Rather, its "biological activity" is manifested through its role as a pharmacophore intermediate . When conjugated into a larger active pharmaceutical ingredient (API), the 1-methylazetidine moiety acts as a conformationally constrained bioisostere for larger heterocycles (like piperidines or morpholines), fundamentally altering the API's target engagement and absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Causality: Why Azetidines?

As a Senior Application Scientist, I frequently advise teams to replace flexible, 6-membered aliphatic rings with 4-membered azetidines. The causality behind this structural choice is rooted in three physicochemical principles:

  • Conformational Constraint & Entropic Advantage: The rigid 4-membered ring restricts the spatial orientation of the basic nitrogen. When binding to a target protein, this pre-organization minimizes the entropic penalty of binding compared to a highly flexible piperidine.

  • pKa Modulation: The strained ring geometry of azetidine increases the s-character of the nitrogen's lone pair. This slightly depresses the basic pKa (~8.5) compared to larger macrocycles (~10.0). This fine-tuning ensures the molecule remains protonated for critical salt-bridge formations in the target pocket, while simultaneously lowering the LogD at physiological pH to enhance membrane permeability.

  • Metabolic Shielding: The N-methyl group actively blocks oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes, a primary metabolic liability in secondary amines.

Quantitative Data: Comparative Profiling of Saturated Nitrogen Heterocycles
Physicochemical Parameter1-Methylazetidine Core1-Methylpyrrolidine Core1-Methylpiperidine CoreBiological Impact / Causality
Ring Size 4-membered5-membered6-memberedSmaller ring reduces steric clashes in tight binding pockets.
Basic pKa (Approx.) 8.5 - 9.010.0 - 10.410.0 - 10.4Lower pKa enhances passive membrane permeability (LogD at pH 7.4).
Steric Bulk (Volume) LowMediumHighFacilitates precise vector alignment in solvent-exposed regions.
CYP450 Vulnerability Low (Shielded)ModerateHigh ( α -oxidation)Strained ring limits α -carbon hydrogen abstraction, lowering Cl_int.

Mechanistic Target Engagement: Case Studies

The biological utility of the 2-(1-methylazetidin-3-yl)acetic acid moiety is best illustrated by its successful integration into advanced drug candidates:

  • Kinase Inhibition (CDK9): In the development of KB-0742, a potent and selective CDK9 inhibitor for MYC-dependent cancers, the N-methylazetidine group was strategically employed. Researchers discovered that the methyl group introduces necessary hydrophobicity in the solvent-exposed exit vector of the kinase hinge region. The rigid azetidine ring ensured precise alignment, driving both target potency and isoform selectivity[2].

  • Enzyme Inhibition (Spermine Oxidase): In the optimization of novel pyrazolopyrimidines as Spermine Oxidase (SMOX) inhibitors, the N-methyl azetidine ring was utilized to probe the southern vector of the enzyme's active site. This specific structural modification directly influenced the compound's selectivity profile against related polyamine-metabolizing enzymes like PAOX[3].

Pharmacophore A 2-(1-Methylazetidin-3-yl) acetic acid core B Amide Linkage (Scaffold Attachment) A->B Synthetic Integration C N-Methyl Group (Blocks N-dealkylation) A->C Metabolic Stability D Azetidine Ring (Conformational Constraint) A->D Reduced Lipophilicity E Target Protein (Solvent Vector) B->E Hinge Binding C->E Hydrophobic Contact D->E Vector Alignment

Fig 1: Pharmacophore mapping of the 1-methylazetidine moiety in target binding.

Self-Validating Experimental Protocols

A robust experimental workflow must be self-validating. The following protocols for utilizing 2-(1-methylazetidin-3-yl)acetic acid hydrochloride include mandatory internal controls to ensure data integrity.

Protocol A: Amide Coupling Synthesis & Validation

Objective: Conjugate the building block to a core scaffold amine. Causality: The hydrochloride salt requires a tertiary amine base (DIPEA) to liberate the free carboxylic acid. HATU is selected as the coupling reagent due to its superior kinetics in forming the active ester, minimizing side reactions.

  • Preparation: Dissolve 1.0 eq of the core scaffold amine and 1.2 eq of 2-(1-methylazetidin-3-yl)acetic acid hydrochloride[1] in anhydrous DMF (0.1 M).

  • Activation: Add 3.0 eq of DIPEA to neutralize the hydrochloride salt and establish a basic environment. Validation Check: Ensure the pH of the solution is >8 using wet pH paper.

  • Coupling: Add 1.5 eq of HATU at 0°C. Stir and allow to warm to room temperature.

  • Self-Validation (Reaction Monitoring): At t=1 hr, withdraw a 5 μ L aliquot, quench in 100 μ L Acetonitrile/Water (1:1), and inject into LC-MS. Control Gate: Proceed to workup ONLY if the extracted ion chromatogram (EIC) shows >95% conversion of the starting amine.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over MgSO4​ , and purify via reverse-phase HPLC.

Protocol B: In Vitro Microsomal Stability ( Clint​ ) Assay

Objective: Quantify the metabolic stability imparted by the N-methylazetidine moiety.

  • Incubation Setup: Prepare a 1 μ M solution of the synthesized azetidine-API in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Internal Controls (Mandatory): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Self-Validation (Data Acceptance): Centrifuge and analyze supernatants via LC-MS/MS. Control Gate: The assay is only deemed valid if Verapamil shows rapid depletion ( Clint​>40μL/min/mg ) and Warfarin remains stable ( Clint​<5μL/min/mg ). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ) of the azetidine-API from the log-linear depletion curve.

Workflow S1 Compound Synthesis S2 LC-MS/NMR Validation S1->S2 Purity >95% S3 Microsomal Incubation S2->S3 Validated API S5 LC-MS/MS Quantification S3->S5 Quenched Samples S4 Internal Control (Verapamil) S4->S3 Assay Control S6 Data Analysis (Cl_int calculation) S5->S6 AUC Ratios

Fig 2: Self-validating experimental workflow for synthesis and ADME profiling.

References

  • Title: 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 Source: American Elements URL: [Link]

  • Title: Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 1-Methylazetidine Derivatives in Modern Drug Discovery: A Mechanistic Guide

Executive Summary As medicinal chemistry pivots toward highly optimized, low-molecular-weight therapeutics, the 1-methylazetidine ring has emerged as a powerful bioisostere. Characterized by significant ring strain, a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly optimized, low-molecular-weight therapeutics, the 1-methylazetidine ring has emerged as a powerful bioisostere. Characterized by significant ring strain, a highly basic tertiary amine, and a compact spatial geometry, this four-membered heterocycle is frequently deployed to modulate physicochemical properties—such as basicity, lipophilic efficiency (LipE), and the volume of distribution (Vss). As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind substituting traditional rings (e.g., piperidine, pyrrolidine, or oxetane) with 1-methylazetidine, providing field-proven protocols and quantitative SAR insights.

Mechanistic SAR Case Studies: Target-Specific Dynamics

The decision to incorporate a 1-methylazetidine moiety is rarely arbitrary; it is a calculated maneuver to balance target affinity with pharmacokinetic viability.

Kinase Inhibition: Steric Fit and Hinge Region Dynamics

In the development of macrocyclic MERTK/AXL dual inhibitors, the size and basicity of the solubilizing group are critical for optimal interaction with the kinase hinge region.1[1]. The causality here lies in the reduced van der Waals contacts and the altered trajectory of the basic nitrogen. The smaller, highly strained azetidine ring fails to perfectly mimic the spatial extension of the 5- or 6-membered analogs within the solvent-exposed channel, leading to a suboptimal fit.

Epigenetic Modulators: Balancing Affinity and Permeability

In the realm of non-hydroxamate HDAC inhibitors, particularly boronic acid-based scaffolds, the 1-methylazetidine motif is employed to modulate the surface recognition domain.2[2]. This highlights a classic SAR paradox: while the basic amine enhances electrostatic interactions with acidic residues at the rim of the HDAC active site, the resulting high polarity restricts passive membrane permeability. Conversely,3[3].

Antiviral Therapeutics: Basicity and Volume of Distribution (Vss)

The basicity of terminal amines is a focal point in antiviral drug discovery. In the optimization of benzimidazole-based RSV inhibitors,4[4]. The introduction of the highly basic 1-methylazetidine nitrogen drastically increased the volume of distribution (Vss) and disrupted the delicate hydrogen-bonding network required for RSV L protein binding. Conversely,5[5].

Quantitative Data Summary

Table 1: Comparative SAR Data of 1-Methylazetidine Derivatives vs. Isosteres

Target ClassScaffoldStructural ModificationBiochemical/Cellular ImpactMechanistic Causality
MERTK/AXL Kinases Macrocyclic4-piperidine → 1-methylazetidine4-fold ↓ in MERTK activitySuboptimal van der Waals contacts in the hinge region.
RSV L Protein BenzimidazoleOxetane → 1-methylazetidineSubstantially compromised activityIncreased basicity unfavorably altered the volume of distribution (Vss).
Class I HDACs Boronic AcidAdded 1-methylazetidine-3-carboxamideEnhanced enzymatic IC50; limited cellular efficacyHigh polarity restricted passive membrane permeability.
Enterovirus 2C PyrazolopyridineAdded 1-methylazetidin-3-ylNanomolar EC50; High selectivity (>500)Optimal basicity and steric fit for the viral 2C protein binding pocket.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality into every methodological step.

Protocol 1: Synthesis of 1-Methylazetidine-3-Carboxamide Intermediates

Objective: Couple a sterically hindered 1-methylazetidin-3-amine to a carboxylic acid scaffold without epimerization.

  • Carboxylic Acid Activation: Dissolve the scaffold acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over EDC/HOBt because the highly reactive uronium species overcomes the steric hindrance of the azetidine ring, while DIPEA maintains a basic pH to keep the azetidine nitrogen deprotonated.

  • Amine Addition: Dropwise add 1-methylazetidin-3-amine (1.1 eq) at 0°C, then warm to room temperature.

    • Causality: Low initial temperature prevents exothermic degradation and minimizes side-product formation.

  • Self-Validating Quench & Extraction: Quench with saturated NaHCO₃. Extract with EtOAc.

    • Validation Check: Run TLC (10% MeOH in DCM with 1% NH₄OH). The basic azetidine will streak without the NH₄OH modifier; a tight spot confirms successful coupling.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

    • Causality: Normal-phase silica often irreversibly binds the highly basic 1-methylazetidine moiety, leading to poor yields.

Protocol 2: NanoBRET Target Engagement Assay

Objective: Quantify the intracellular binding affinity of 1-methylazetidine derivatives.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Causality: This establishes a stable, luminescent donor that reflects the native intracellular folding environment.

  • Tracer & Compound Incubation: Plate cells and add a cell-permeable fluorescent tracer alongside the 1-methylazetidine test compound (serial dilution).

    • Causality: The tracer binds the kinase, generating a BRET signal. The test compound competitively displaces the tracer, causing a dose-dependent decrease in BRET.

  • Ratiometric Readout (Self-Validation): Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the ratio (618/460).

    • Causality & Validation: Ratiometric measurement intrinsically normalizes for well-to-well variations in cell number and expression levels, ensuring the IC50 shift is solely due to compound binding, not toxicity.

Visualizations

SAR_Logic Start Hit Compound (Suboptimal PK/PD) Azetidine Introduce 1-Methylazetidine (Bioisosteric Replacement) Start->Azetidine PK Physicochemical Impact (↑ Basicity, ↓ LogD) Azetidine->PK PD Pharmacodynamic Impact (Steric Fit, H-Bonding) Azetidine->PD Tox Toxicity & Clearance (Monitor hERG, Vss) PK->Tox PD->Tox Opt Optimized Lead (Balanced Profile) Tox->Opt Iterative SAR

Caption: Logical flow of SAR optimization using 1-methylazetidine as a bioisostere.

Workflow Step1 Step 1: Scaffold Synthesis N-alkylation & Amidation Step2 Step 2: Biochemical Assay Target Affinity (IC50) Step1->Step2 Step3 Step 3: Cellular Assay Permeability & NanoBRET Step2->Step3 Step4 Step 4: ADME/PK Profiling Vss & Microsomal Stability Step3->Step4 Step4->Step1 SAR Feedback Loop

Caption: Self-validating experimental workflow for evaluating 1-methylazetidine derivatives.

Sources

Exploratory

2-(1-Methylazetidin-3-yl)acetic acid HCl: A Technical Whitepaper on Bioisosteric Design and Application

Executive Summary The pursuit of novel chemical space in modern drug discovery heavily relies on the strategic use of conformationally constrained bioisosteres. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 19...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery heavily relies on the strategic use of conformationally constrained bioisosteres. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) has emerged as a highly versatile building block for synthesizing advanced therapeutics. By replacing traditional flexible rings (like piperidine or pyrrolidine) with a rigid, four-membered azetidine core, medicinal chemists can precisely tune the physicochemical properties, metabolic stability, and target-binding thermodynamics of lead compounds. This whitepaper provides an in-depth technical analysis of its discovery context, structural rationale, and validated experimental methodologies for its integration into drug development pipelines.

Historical Context & Discovery Trajectory

The exploration of azetidine derivatives in medicinal chemistry gained significant traction during the optimization of gamma-aminobutyric acid (GABA) uptake inhibitors. Early studies demonstrated that azetidine-3-acetic acid derivatives acting as conformationally constrained analogs of β -alanine could effectively inhibit GAT-1 and GAT-3 transporters[1]. The rigidity of the four-membered ring locked the pharmacophore into a favorable geometry, proving that ring contraction could yield potent biological activity[1].

As the field evolved, the azetidine core transitioned from a primary pharmacophore to a structural modifier—a bioisostere used to optimize pharmacokinetic (PK) profiles. In recent oncology drug discovery, such as the development of the CDK9 inhibitor KB-0742, researchers discovered that modifying azetidine appendages—specifically through N-methylation—profoundly impacts target selectivity and solvent-exposed exit vectors[2]. This historical progression paved the way for the commercial availability of pre-functionalized, stable building blocks like 2-(1-methylazetidin-3-yl)acetic acid HCl[3].

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(1-methylazetidin-3-yl)acetic acid HCl is not arbitrary; every functional group serves a distinct mechanistic purpose in structure-based drug design (SBDD).

  • The Azetidine Core (Conformational Rigidity): Compared to pyrrolidines, azetidines reduce the number of low-energy conformers. This decreases the entropic penalty upon binding to a target protein. Furthermore, the reduced lipophilicity (lower LogP) of the smaller ring often enhances aqueous solubility.

  • 1-Methylation (H-Bond Donor Deletion): Capping the basic secondary amine with a methyl group removes a hydrogen-bond donor (HBD). As demonstrated in the structural optimization of CDK9 inhibitors, methylating an azetidine ring can eliminate off-target polar interactions (e.g., with Glu107) and introduce localized hydrophobicity, which is critical for optimizing cell permeability and oral bioavailability[2].

  • Acetic Acid Linker (Coupling Vector): The two-carbon spacer ending in a carboxylic acid provides an ideal vector for late-stage amide bond formation, distancing the basic nitrogen from the resulting amide to prevent inductive deactivation.

  • Hydrochloride Salt Form: The free amino acid is prone to forming zwitterions, which can complicate isolation and degrade over time. The HCl salt ensures long-term shelf stability, prevents aggregation, and allows for highly accurate stoichiometric weighing during synthesis[3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride
CAS Number 1909337-03-6
Molecular Formula C 6​ H 12​ ClNO 2​
Molecular Weight 165.62 g/mol
Physical Form Solid / Powder
Salt Form Hydrochloride (HCl)

Mechanistic Logic & Visualization

BioisostereLogic A Pyrrolidine/Piperidine Core (High Flexibility) B Azetidine Ring (Conformational Constraint) A->B Ring Contraction C 1-Methylation (Removes H-Bond Donor) B->C N-Alkylation D Acetic Acid Linker (Amide Coupling Vector) B->D C3-Homologation E 2-(1-Methylazetidin-3-yl)acetic acid (Optimized Building Block) C->E D->E

Logical progression of bioisosteric replacement leading to the target scaffold.

Experimental Protocols: Amide Coupling Workflow

To utilize this building block effectively, researchers must account for its hydrochloride salt nature and the basicity of the tertiary amine. The following protocol outlines a self-validating system for amide bond formation.

Standardized HATU-Mediated Amide Coupling

Objective: Couple 2-(1-methylazetidin-3-yl)acetic acid HCl with a target primary or secondary amine.

Step-by-Step Methodology & Causality:

  • Preparation & Solubilization: Suspend 2-(1-methylazetidin-3-yl)acetic acid HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert atmosphere (N 2​ or Ar).

    • Causality: DMF is a highly polar, aprotic solvent required to fully solubilize the highly polar zwitterionic intermediate and the resulting active ester.

  • Free-Basing (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 to 4.0 eq) dropwise at room temperature. Stir for 10 minutes.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt of the building block. The second equivalent neutralizes the HCl salt of the target amine (if applicable). The third equivalent neutralizes the acidic byproduct of the coupling reagent, and the excess ensures the reaction remains strictly basic to maintain amine nucleophilicity.

  • Activation: Cool the mixture to 0°C. Add HATU (1.1 eq) in one portion. Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. Cooling prevents thermal degradation of this active ester before the nucleophile is introduced.

  • Coupling: Add the target amine (1.0 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Remove a 5 μ L aliquot, dilute in MeCN/H 2​ O, and analyze via LC-MS.

    • Validation Logic: Do not proceed to workup until the mass corresponding to the HOAt active ester is completely consumed and the desired product mass dominates the Total Ion Chromatogram (TIC). If unreacted active ester remains, add 0.2 eq of the target amine.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ . Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Causality: The mildly basic aqueous layer (NaHCO 3​ ) ensures the tertiary nitrogen of the 1-methylazetidine remains deprotonated (neutral), forcing the product to partition into the organic phase rather than being lost in the aqueous waste.

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate in vacuo, and purify via reverse-phase prep-HPLC or flash silica chromatography (using a DCM/MeOH/NH 4​ OH gradient).

SyntheticWorkflow Step1 1. Solubilization & Free-Basing (DMF + 4.0 eq DIPEA) Step2 2. Ester Activation (HATU at 0°C) Step1->Step2 Step3 3. Nucleophilic Attack (Add Target Amine) Step2->Step3 Step4 4. LC-MS Validation (Confirm Active Ester Consumption) Step3->Step4 Step5 5. Basic Quench & Extraction (NaHCO3 / EtOAc) Step4->Step5

Standardized amide coupling workflow for 2-(1-methylazetidin-3-yl)acetic acid HCl.

Conclusion

The integration of 2-(1-methylazetidin-3-yl)acetic acid HCl into a medicinal chemist's toolkit represents a sophisticated approach to overcoming pharmacokinetic liabilities. By leveraging the conformational constraint of the azetidine ring and the precise hydrogen-bond modulation afforded by N-methylation, researchers can systematically design highly potent, orally bioavailable therapeutics.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central (PMC)
  • Source: European Journal of Medicinal Chemistry / PubMed (NIH)
  • 2-(1-methylazetidin-3-yl)

Sources

Foundational

Engineering Neuroprotection: The Mechanistic and Therapeutic Potential of Novel Azetidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Neurodegenerative disorders, including Alzheimer's diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function, driven heavily by oxidative stress, mitochondrial dysfunction, and protein misfolding. Historically, the blood-brain barrier (BBB) has remained a formidable obstacle in central nervous system (CNS) drug development. Recently, azetidines—four-membered, nitrogen-containing heterocycles—have emerged as privileged scaffolds. Their sp³-rich character, high ring strain, and conformational rigidity offer enhanced pharmacokinetic properties, metabolic stability, and superior BBB penetrability compared to traditional planar aromatics 1[1]. This technical guide explores the mechanistic rationale, quantitative efficacy, and standardized validation protocols for developing azetidine-based neurotherapeutics.

Mechanistic Rationale: The Azetidine Advantage in CNS Therapeutics

The azetidine moiety imparts a critical degree of conformational constraint, pre-organizing substituents to minimize the entropic penalty upon target binding. This structural precision is highly advantageous when targeting CNS proteins such as acetylcholinesterase (AChE) or nicotinic acetylcholine receptors (nAChRs)2[2].

For example, Sazetidine-A utilizes the azetidine nitrogen to interact precisely with the α4β2 nAChR, acting as a potent partial agonist[2]. Furthermore, modern synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate additions, have unlocked the ability to rapidly synthesize diverse libraries of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives for high-throughput screening3[3].

Quantitative Efficacy of Novel Azetidine Derivatives

Recent in vitro and in vivo studies have isolated specific azetidine derivatives that exhibit profound neuroprotective capabilities. Table 1 summarizes the quantitative pharmacological outcomes of leading azetidine compounds.

Table 1: Pharmacological Profiling of Key Azetidine Scaffolds

CompoundTarget / Experimental ModelEffective ConcentrationKey Pharmacological Outcome
KHG26792 MPP⁺ Toxicity in SH-SY5Y10 µM>80% viability recovery; ~50% reduction in NO release[4].
KHG26792 Brain Ischaemia/Reperfusion10 mg/kg (in vivo)Upregulates SOD/Catalase; restores mitochondrial ATP[5].
Compound 26 AChE InhibitionIC₅₀ = 1.2 µMMixed-type inhibition; forms H-bond with Tyr337[3].
Compound 28 Salsolinol Model (PD)10 µMSignificant reduction in caspase-3/7 apoptotic activity[3].
Compound 28 Glutamate Model (AD)10 µMMitigated oxidative stress and prevented neuronal cell death[3].
Sazetidine-A α4β2 nAChRsSub-nanomolarPotent partial agonist; enhances cognitive function[2].

Molecular Signaling & Target Engagement

The neuroprotective mechanism of novel azetidines like KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) is multi-modal. It actively scavenges reactive oxygen species (ROS), upregulates endogenous antioxidant enzymes, and restores mitochondrial ATP levels, effectively halting the caspase-dependent apoptotic cascade 5[5].

G Azetidine KHG26792 (Azetidine Derivative) ROS Reactive Oxygen Species (ROS) Azetidine->ROS Scavenges Mito Mitochondrial Dysfunction (ATP Depletion) Azetidine->Mito Restores ATP Enzymes Antioxidant Enzymes (SOD, Catalase) Azetidine->Enzymes Upregulates Survival Neuronal Survival (Neuroprotection) Azetidine->Survival Promotes Apoptosis Apoptotic Cell Death (Caspase Activation) ROS->Apoptosis Induces Mito->Apoptosis Triggers Enzymes->ROS Neutralizes Apoptosis->Survival Prevents

Mechanism of KHG26792 in mitigating oxidative stress and preventing neuronal apoptosis.

Validated Experimental Protocols for Azetidine Screening

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in causality to explain why specific experimental parameters are chosen.

Cell-Based Neuroprotection Assay (MPP⁺ Model in SH-SY5Y)

This assay evaluates the ability of azetidine derivatives to protect dopaminergic neurons against 1-methyl-4-phenylpyridinium (MPP⁺) toxicity, a standard model for Parkinson's disease 6[6].

  • Step 1: Cell Seeding. Seed human neuroblastoma SH-SY5Y cells at a density of 1×104 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Step 2: Azetidine Pre-treatment (Causality). Pre-treat cells with the azetidine compound (e.g., 10 µM) for 2 hours. Why? MPP⁺ rapidly accumulates via the dopamine transporter (DAT) and immediately uncouples mitochondrial complex I. Pre-treatment ensures the azetidine scaffold has crossed the cell membrane and initiated the upregulation of antioxidant enzymes to prime the cell against the impending ROS burst.

  • Step 3: MPP⁺ Insult. Expose cells to 1 mM MPP⁺ for 24 hours.

  • Step 4: Viability Quantification. Measure viability using the MTT assay (absorbance at 570 nm).

  • Self-Validation Checkpoint: The assay must include a parallel plate treated with 1 mM N-acetylcysteine (NAC) as a positive control. If NAC fails to rescue cell viability by at least 40% relative to the MPP⁺-only group, the assay is invalid. This indicates either that the MPP⁺ insult was overwhelmingly toxic (exceeding physiological relevance) or that the SH-SY5Y cells have lost their dopaminergic phenotype due to over-passaging.

AChE Inhibitory Activity (Modified Ellman's Assay)

Azetidines with bulky aryl substituents often exhibit potent AChE inhibition.

  • Step 1: Reagent Preparation. Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB (Ellman's reagent), and 0.075 M acetylthiocholine iodide (ATCI).

  • Step 2: Enzyme Incubation (Causality). Incubate 0.03 U/mL of human recombinant AChE with varying concentrations of the azetidine derivative for 10 minutes at 37°C. Why? This pre-incubation allows the compound to sterically block the AChE active site and reach binding equilibrium before the substrate is introduced.

  • Step 3: Reaction Initiation. Add DTNB and ATCI. The hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.

  • Step 4: Kinetic Measurement. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint: Donepezil must be run in parallel to generate a standard IC₅₀ curve. The assay is only valid if the Donepezil IC₅₀ falls within the established literature range (10–50 nM). If the IC₅₀ is artificially high, the enzyme stock has likely degraded.

High-Throughput Screening Workflow

The integration of chemical synthesis, in vitro enzymatic assays, and cell-based neurotoxicity models forms a robust pipeline for discovering novel CNS-active azetidines 7[7].

Workflow Synthesis 1. Azetidine Library Synthesis (Horner-Wadsworth-Emmons) InVitro 2. In Vitro AChE/BChE Assays (Ellman's Method) Synthesis->InVitro Screen Target Affinity CellModel 3. Cell-Based Neurotoxicity (MPP+ / Glutamate in SH-SY5Y) InVitro->CellModel Select Active Analogs Validation 4. Mechanistic Validation (Western Blot, ROS Assay) CellModel->Validation Assess Neuroprotection Lead 5. Lead Compound Selection (e.g., Compound 28) Validation->Lead Data Synthesis

Step-by-step experimental workflow for screening and validating neuroprotective azetidines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH.gov.[Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Semantic Scholar.[Link]

  • Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. NIH.gov.[Link]

  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP⁺-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells. BMB Reports.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications.[Link]

Sources

Exploratory

The Azetidine Scaffold in Enzyme Inhibition: Mechanistic Insights, Structural Optimization, and Therapeutic Applications

Executive Summary Azetidines—four-membered, nitrogen-containing heterocycles—have transitioned from synthetic curiosities to highly privileged scaffolds in modern drug discovery. Due to their high ring strain, sp³ charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing heterocycles—have transitioned from synthetic curiosities to highly privileged scaffolds in modern drug discovery. Due to their high ring strain, sp³ character, and compact steric profile, azetidines offer unique geometric constraints that lock molecules into bioactive conformations. As a Senior Application Scientist, I have observed firsthand how replacing traditional piperidine or pyrrolidine rings with azetidines dramatically improves Ligand Efficiency (LipE), lowers lipophilicity (LogP), and enhances metabolic stability. This technical guide explores the mechanistic paradigms of azetidine-based enzyme inhibitors, focusing on covalent modification and transition-state mimicry, and provides field-proven protocols for validating their efficacy.

Mechanistic Paradigms of Azetidine-Based Inhibitors

Covalent Inhibition of Serine Hydrolases (MAGL & HNE)

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a pro-inflammatory precursor[1]. Azetidine carbamates have emerged as highly efficient, irreversible inhibitors of MAGL. The mechanism involves the nucleophilic attack of the active-site serine (Ser122) on the carbamate carbonyl, displacing a leaving group (e.g., hexafluoroisopropanol) and forming a stable protein-inhibitor adduct[1].

The azetidine ring is uniquely suited for this application. Crystallographic data reveals that the compact, rigid structure of the azetidine perfectly occupies the narrow opening of the arachidonate port, orienting the carbamate warhead for optimal acylation without introducing steric clashes[1]. Similarly, azetidine-2,4-diones (4-oxo-β-lactams) act as potent nanomolar inhibitors of Human Neutrophil Elastase (HNE) by acylating the active site serine, leading to the decomposition of the ligand into two fragments[2].

Transition State Analogues (PNP & Polθ)

Beyond covalent inhibition, azetidines excel as transition state (TS) analogues. In, the azetidine ring mimics the highly polarized ribooxacarbenium ion intermediate formed during the lysis of the N-ribosidic bond[3]. The basicity of the azetidine nitrogen allows it to be protonated at physiological pH, providing essential electrostatic interactions with the enzyme's active site that stabilize the transition state, achieving picomolar affinity (Kd ~ 229 pM)[3].

Recently, generative AI platforms have also identified 3-hydroxymethyl-azetidine derivatives as a novel class of potent, orally bioavailable DNA Polymerase theta (Polθ) inhibitors, offering a new therapeutic avenue for BRCA1/2-mutated solid tumors[4].

Quantitative Structure-Activity Relationship (SAR) Data

The incorporation of the azetidine scaffold consistently yields sub-micromolar to picomolar potency across diverse enzyme classes. Table 1 summarizes the in vitro efficacy of benchmark azetidine-based inhibitors.

Table 1: Comparative Efficacy of Azetidine-Based Enzyme Inhibitors

Compound / ScaffoldEnzyme TargetMechanism of ActionIC₅₀ / KᵢSelectivity Profile
Azetidine Carbamate (Cmpd 6) MAGLIrreversible (Covalent Acylation)3.2 nM>781-fold over FAAH[1]
Piperazinyl Azetidine (Cmpd 10) MAGLReversible Binding4.2 nMNo FAAH inhibition up to 10 µM[5]
Azetidine-2,4-dione (Cmpd G) HNEIrreversible (Covalent Acylation)12.5 nMHigh vs. other serine proteases[2]
Azetidine TS Analogue (Cmpd 2) PNPReversible (TS Mimic)229 pMPicomolar affinity for PNP[3]
3-Hydroxymethyl-azetidine PolθReversible Binding< 10 nMHigh cellular potency in BRCA-mut cells[4]

Visualizing Workflows and Pathways

To contextualize the therapeutic impact of azetidine-based MAGL inhibitors, the following diagram illustrates the endocannabinoid signaling pathway and the precise node of pharmacological intervention.

MAGL_Pathway Membrane Membrane Phospholipids DAG Diacylglycerol (DAG) Membrane->DAG PLC TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis CBReceptors CB1 / CB2 Receptors (Neuroprotection) TwoAG->CBReceptors Activation AA Arachidonic Acid (AA) MAGL->AA Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins COX Enzymes Azetidine Azetidine Carbamate Inhibitor Azetidine->MAGL Covalent Blockade

Fig 1: MAGL signaling pathway and modulation by azetidine carbamate covalent inhibitors.

Experimental Methodologies: Activity-Based Protein Profiling (ABPP)

To validate the selectivity of azetidine-based MAGL inhibitors against off-target serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), Activity-Based Protein Profiling (ABPP) is the industry gold standard[6].

The protocol below is a self-validating system: the fluorophosphonate (FP) probe universally labels active serine hydrolases. Pre-incubation with a potent covalent azetidine inhibitor competitively blocks the labeling of the specific target (MAGL), resulting in a loss of fluorescence at ~33 kDa. The simultaneous presence of the ~63 kDa FAAH band acts as an internal control, proving that the inhibitor does not indiscriminately alkylate all serine hydrolases.

Protocol: Competitive ABPP for MAGL Selectivity
  • Proteome Preparation: Homogenize mouse brain tissue in PBS (pH 7.4) and centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where MAGL and FAAH reside). Resuspend to a standardized protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with the azetidine inhibitor (using a 1 nM to 10 µM concentration gradient in DMSO) or a DMSO vehicle control for 30 minutes at 37°C.

    • Causality Insight: This specific 30-minute thermodynamic window is critical; it allows the carbamate warhead sufficient time to fully acylate the active site serine of susceptible enzymes without driving non-specific background reactions.

  • Probe Labeling: Add 1 µM of FP-rhodamine (fluorophosphonate-rhodamine) to the mixture and incubate for exactly 30 minutes at room temperature in the dark.

    • Causality Insight: The FP-rhodamine irreversibly binds to any remaining uninhibited serine hydrolases. Shielding from light prevents fluorophore photobleaching.

  • Reaction Quenching: Quench the reaction by adding 4x SDS loading buffer (reducing) and boiling the samples at 95°C for 5 minutes. This denatures the proteins and halts all enzymatic and chemical cross-reactivity.

  • SDS-PAGE Separation: Resolve the proteome samples on a 10% SDS-polyacrylamide gel at 150V for 90 minutes to ensure adequate separation between the 33 kDa and 63 kDa markers.

  • In-Gel Fluorescence Scanning: Visualize the gel using a flatbed fluorescence scanner at the rhodamine excitation/emission wavelengths (Ex 532 nm / Em 580 nm).

  • Data Analysis: Quantify the band intensities. A highly selective azetidine MAGL inhibitor will show a dose-dependent disappearance of the 33 kDa band (MAGL) while the 63 kDa band (FAAH) remains fully intact.

ABPP_Workflow Step1 1. Proteome Extraction (Membrane Fraction) Step2 2. Inhibitor Incubation (Azetidine Gradient) Step1->Step2 Step3 3. FP-Rhodamine Probe Labeling Step2->Step3 Competitive Binding Step4 4. SDS-PAGE Separation (Denaturing) Step3->Step4 Quench & Boil Step5 5. In-Gel Fluorescence Scanning Step4->Step5 Step6 6. Quantification of MAGL vs FAAH Activity Step5->Step6 Selectivity Analysis

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for evaluating azetidine inhibitor selectivity.

Conclusion

The azetidine ring is a highly versatile and privileged pharmacophore in the rational design of enzyme inhibitors. Whether deployed as a compact, rigid vector for covalent warheads in serine hydrolase inhibitors (like MAGL and HNE) or as a protonated transition-state mimic in phosphorylase inhibitors, azetidines consistently deliver superior ligand efficiency, optimal physicochemical properties, and exquisite target selectivity. As synthetic methodologies for functionalized azetidines continue to mature, their footprint in clinical drug discovery will undoubtedly expand.

References

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry.[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry.[Link]

  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC.[Link]

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors. MDPI.[Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Context

The azetidine ring system is a highly valued structural motif in modern medicinal chemistry. As a conformationally constrained cyclic amine, it frequently serves as a bioisostere for larger piperidine or pyrrolidine rings, offering improved metabolic stability and altered physicochemical properties[1]. Specifically, 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a critical building block used in the synthesis of central nervous system (CNS) therapeutics, constrained GABA analogues, and selective P2Y12 receptor antagonists[1].

This application note details a robust, scalable, and self-validating two-step synthetic protocol to produce this compound starting from commercially available methyl 2-(azetidin-3-yl)acetate hydrochloride.

Target Physicochemical Profile

Summarized below are the key identifiers and properties of the target molecule[2].

PropertySpecification
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride
CAS Number 1909337-03-6
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Form Solid (White to off-white powder)
Solubility Water, Methanol, DMSO

Synthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the causality behind reagent selection. The synthesis is divided into two highly selective transformations:

Step 1: N-Methylation via Reductive Amination Direct alkylation of secondary amines with methyl iodide often leads to over-alkylation, generating unwanted quaternary ammonium salts. To achieve strict mono-methylation, we employ a reductive amination strategy using aqueous formaldehyde and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . Causality: STAB is specifically chosen over Sodium Cyanoborohydride (NaBH3CN) due to its lower toxicity and superior selectivity. STAB is a mild reducing agent that does not readily reduce aldehydes or esters; it selectively reduces the transient electrophilic iminium ion formed between the azetidine and formaldehyde[3]. Triethylamine (TEA) is added to liberate the free base of the starting material, enabling nucleophilic attack on the aldehyde.

Step 2: Acid-Promoted Ester Cleavage The intermediate methyl ester must be hydrolyzed to the target carboxylic acid. While basic hydrolysis (e.g., LiOH) is common, it generates the zwitterionic amino acid, which is highly water-soluble and notoriously difficult to extract. Causality: We utilize 6M Hydrochloric Acid (HCl) under reflux . Acid hydrolysis directly cleaves the ester while simultaneously protonating the basic azetidine nitrogen[4]. Upon evaporation of the volatile aqueous HCl, the target compound is isolated directly as the highly stable, crystalline hydrochloride salt, bypassing complex zwitterion isolation steps.

Synthetic Workflow Visualization

Synthetic workflow for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-methylazetidin-3-yl)acetate

Table 1: Step 1 Stoichiometry (10 mmol scale)

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
Methyl 2-(azetidin-3-yl)acetate HCl 165.62 1.0 1.66 g 10.0 mmol
Triethylamine (TEA) 101.19 1.1 1.53 mL 11.0 mmol
Formaldehyde (37% aq. solution) 30.03 1.5 1.12 mL 15.0 mmol
Sodium Triacetoxyborohydride 211.94 1.5 3.18 g 15.0 mmol

| 1,2-Dichloroethane (DCE) | N/A | Solvent | 40.0 mL | N/A |

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add Methyl 2-(azetidin-3-yl)acetate HCl (1.66 g) and suspend in anhydrous DCE (40 mL).

  • Free-Basing: Add Triethylamine (1.53 mL) dropwise at room temperature. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Iminium Formation: Add the 37% aqueous formaldehyde solution (1.12 mL) in one portion. Stir the biphasic mixture vigorously at room temperature for 30 minutes to allow the iminium intermediate to form.

  • Reduction: Cool the flask to 0°C using an ice bath (to control the mild exotherm). Add Sodium Triacetoxyborohydride (3.18 g) portion-wise over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Note: This intermediate is generally pure enough >90% to be used directly in the next step).

Protocol 2: Synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Table 2: Step 2 Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles
Methyl 2-(1-methylazetidin-3-yl)acetate 143.18 1.0 ~1.43 g (from Step 1) ~10.0 mmol

| 6M Hydrochloric Acid (HCl) | 36.46 | Excess | 20.0 mL | ~120 mmol |

Step-by-Step Methodology:

  • Hydrolysis: Transfer the crude Methyl 2-(1-methylazetidin-3-yl)acetate (~1.43 g) to a 50 mL round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 6M aqueous HCl (20 mL).

  • Reflux: Heat the mixture to 100°C in an oil bath and stir vigorously for 4 to 6 hours.

  • Monitoring: Monitor the disappearance of the ester via LC-MS. (The highly polar product will not resolve well on standard normal-phase TLC).

  • Concentration: Once complete, cool the reaction to room temperature. Transfer the solution to a pear-shaped flask and remove the water and excess HCl under reduced pressure (rotary evaporator with a high-vacuum pump and a base trap).

  • Lyophilization: Dissolve the resulting sticky residue in a minimum amount of LC-MS grade water (5 mL) and freeze-dry (lyophilize) overnight to remove trace HCl.

  • Recrystallization (Optional but Recommended): Triturate or recrystallize the crude solid from hot Ethanol/Diethyl ether to yield 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride as a highly pure, white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. Do not proceed with biological or downstream synthetic applications without confirming the following parameters:

  • Mass Spectrometry (LC-MS):

    • Expected Result: ESI+ should show the [M+H]+ peak at m/z 130.1 (corresponding to the free base C6H11NO2 + H+).

    • Validation Check: Ensure the absence of m/z 144.1 in the final product, which would indicate incomplete hydrolysis (residual methyl ester).

  • 1H NMR (D2O, 400 MHz):

    • Azetidine Protons: Look for the characteristic multiplet of the azetidine ring protons (positions 2 and 4) typically shifting downfield (approx. 3.8 - 4.3 ppm) due to the protonated nitrogen in the HCl salt form.

    • N-Methyl Group: A sharp singlet integrating to 3H should appear around 2.8 - 3.0 ppm.

    • Validation Check: The absence of a sharp singlet at ~3.7 ppm (ester -OCH3) confirms 100% conversion during the acid hydrolysis step.

  • Chloride Titration (Ion Chromatography):

    • Confirms the exact stoichiometry of the hydrochloride salt, ensuring no excess free HCl is trapped in the crystal lattice, which could skew molecular weight calculations in precise biological assays.

References

  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6.
  • Google Patents. (2008). US20080312208A1 - Pyridine Analogues.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • ACS Publications. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses.

Sources

Application

Application Note: 2-(1-Methylazetidin-3-yl)acetic acid HCl in Drug Discovery Pipelines

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Saturated four-membered nitrogen heterocycles, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Saturated four-membered nitrogen heterocycles, particularly azetidines, have emerged as privileged bioisosteres for traditional piperidine, piperazine, and morpholine rings. This application note provides an in-depth technical evaluation of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride , a versatile building block designed to improve the pharmacokinetic profiles, metabolic stability, and target specificity of lead compounds.

Physicochemical Profiling

Understanding the baseline properties of 2-(1-Methylazetidin-3-yl)acetic acid HCl is critical for anticipating its behavior in both synthetic workflows and biological systems. The data below summarizes its key quantitative metrics [1].

PropertyValueImplication for Drug Design
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid HClStandardized IUPAC nomenclature.
CAS Number 1909337-03-6Unique identifier for procurement and safety tracking.
Molecular Formula C6H12ClNO2Highlights the compact nature of the scaffold.
Molecular Weight 165.62 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Fraction sp3 (Fsp3) 0.83 (5 out of 6 carbons)High 3D character correlates strongly with improved aqueous solubility and clinical success.
Form Hydrochloride SaltEnsures shelf stability, preventing the volatility and oxidative degradation common in free azetidines.

Mechanistic Insights: The Azetidine Advantage

The incorporation of 2-(1-Methylazetidin-3-yl)acetic acid HCl into a drug pipeline is rarely arbitrary; it is a calculated structural intervention. According to recent pharmacological reviews [2], azetidines offer a unique balance of conformational rigidity and polarity.

Structural Causality in Scaffold Design
  • The Azetidine Core: The inherent ring strain of the four-membered ring restricts conformational freedom, locking the molecule into a favorable binding vector. This often leads to increased binding affinity (lower Kd) by reducing the entropic penalty upon target engagement.

  • N-Methylation: Capping the azetidine nitrogen with a methyl group serves a dual purpose. First, it prevents the nitrogen from acting as a hydrogen bond donor, which generally improves passive membrane permeability. Second, it blocks unwanted N-acylation or N-alkylation during downstream synthetic steps, acting as a permanent, traceless protecting group.

  • Acetic Acid Homologation: Unlike azetidine-3-carboxylic acid, where the carbonyl is directly attached to the ring, the acetic acid derivative features a methylene (-CH2-) spacer. This homologation relieves steric hindrance during amide coupling and insulates the basic ring nitrogen from the electron-withdrawing inductive effects of the carbonyl, preserving its natural pKa.

Bioisostere A Traditional Scaffolds (e.g., Piperidine) B Azetidine Core (sp3-rich Bioisostere) A->B Ring Contraction (Increases Fsp3) C N-Methylation (Caps reactive amine) B->C Metabolic Stability D Acetic Acid Homologation (Flexible linker) B->D Pharmacophore Extension E 2-(1-Methylazetidin-3-yl) acetic acid HCl C->E D->E

Fig 1: Logical progression of bioisosteric replacement leading to the target azetidine scaffold.

Experimental Protocols

Working with strained four-membered rings requires specific synthetic precautions. The high ring strain makes azetidines susceptible to ring-opening reactions if exposed to harsh nucleophiles, strong Lewis acids, or excessive heat [3]. The following protocols are engineered as self-validating systems to maximize yield while preserving the integrity of the azetidine ring.

Protocol 1: Mild Amide Coupling (HATU/DIPEA-Mediated)

Rationale: The conversion of the acetic acid moiety into an amide is the most common application of this building block. Highly reactive reagents like oxalyl chloride or thionyl chloride can act as Lewis acids, triggering the ring-opening of the azetidine. Therefore, mild uronium-based coupling agents (e.g., HATU) are strictly required.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 2-(1-Methylazetidin-3-yl)acetic acid HCl (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

  • Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv). Causality: The first equivalent of DIPEA is consumed to liberate the free azetidine base from its HCl salt. The remaining equivalents are required to deprotonate the carboxylic acid and catalyze the coupling cycle.

  • Mild Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 equiv) in one portion. Stir for 15 minutes. Causality: Cooling prevents localized exothermic degradation during the formation of the active O7-azabenzotriazole ester.

  • Amide Formation: Add the target primary or secondary amine (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours, monitoring by LC-MS.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

AmideCoupling Step1 1. Substrate Preparation Dissolve Azetidine HCl in DMF Step2 2. Neutralization Add DIPEA (3.0+ equiv) Step1->Step2 Liberate free base Step3 3. Mild Activation Add HATU at 0 °C Step2->Step3 Form active ester Step4 4. Amide Formation Add Target Amine, Stir at RT Step3->Step4 Avoid ring-opening Step5 5. Isolation Aqueous quench & extraction Step4->Step5 Yield target amide

Fig 2: Optimized workflow for mild amide coupling to prevent azetidine ring-opening.

Protocol 2: Photoredox-Mediated Decarboxylative Cross-Coupling

Rationale: Recent advances in medicinal chemistry leverage carboxylic acids as traceless precursors for alkyl radicals [4]. By subjecting 2-(1-Methylazetidin-3-yl)acetic acid to photoredox conditions, researchers can achieve direct sp3-sp2 cross-coupling, appending the azetidine core directly to complex aryl or heteroaryl drug scaffolds.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, combine an Iridium-based photocatalyst (e.g.,[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 2 mol%) and a Nickel cross-coupling catalyst (e.g., NiCl2·glyme, 5 mol%, with 4,4'-di-tert-butyl-2,2'-bipyridine ligand, 5 mol%) in a dry vial.

  • Reagent Addition: Add 2-(1-Methylazetidin-3-yl)acetic acid HCl (1.5 equiv), the target aryl halide (1.0 equiv), and Cs2CO3 (3.0 equiv) to the vial. Causality: Cs2CO3 neutralizes the HCl salt and deprotonates the carboxylic acid, forming the carboxylate necessary for single-electron oxidation.

  • Solvent & Degassing: Dissolve the mixture in anhydrous DMSO (0.05 M). Seal the vial and remove it from the glovebox.

  • Irradiation: Irradiate the reaction mixture with 450 nm blue LEDs at room temperature for 16-24 hours. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, which could degrade the radical intermediate.

  • Purification: Dilute with water, extract with diethyl ether, and purify via reverse-phase preparative HPLC to isolate the cross-coupled azetidine derivative.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs: PubMed Central. National Institutes of Health. URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry: ChemRxiv. URL: [Link]

Method

Application Notes and Protocols for the Incorporation of 2-(1-Methylazetidin-3-yl)acetic Acid into Lead Compounds

Introduction: The Strategic Value of the Azetidine Moiety in Lead Optimization In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Moiety in Lead Optimization

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful development. Among the various structural motifs employed for this purpose, small, saturated heterocycles have gained significant prominence. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1][2] Its incorporation into bioactive molecules can impart a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and conformational rigidity, which can lead to improved receptor affinity.[1][3]

This guide focuses on the practical application of a specific, high-value building block: 2-(1-Methylazetidin-3-yl)acetic acid . This molecule offers a unique combination of a rigid, sp³-rich core with a carboxylic acid handle, making it an ideal candidate for introduction into lead compounds via amide bond formation. The presence of the N-methyl group can further enhance solubility and modulate basicity compared to unsubstituted azetidines.

These application notes will provide a comprehensive overview of the rationale for using 2-(1-methylazetidin-3-yl)acetic acid, detailed protocols for its incorporation into lead compounds, and methods for evaluating the impact of this modification.

Part 1: Strategic Rationale for Incorporating 2-(1-Methylazetidin-3-yl)acetic Acid

The decision to incorporate an azetidine moiety is driven by its ability to address common challenges in lead optimization, such as poor solubility, metabolic instability, and off-target effects.

  • Enhancing Aqueous Solubility: The compact and polar nature of the azetidine ring can significantly increase the aqueous solubility of a lead compound.[4] This is a critical parameter for achieving good oral bioavailability and developing suitable formulations for parenteral administration. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, further improving interactions with water.

  • Improving Metabolic Stability: The azetidine scaffold is generally more resistant to oxidative metabolism compared to larger, more flexible aliphatic chains or other heterocyclic systems.[1] This increased stability can lead to a longer half-life in vivo, reducing the required dose and frequency of administration.

  • Conformational Rigidity and Receptor Binding: The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity.[1][3] By locking a portion of the molecule into a more defined three-dimensional shape, it is possible to enhance binding affinity and selectivity for the target receptor. This can lead to increased potency and a reduction in off-target side effects.

  • Vectorial Exit Point for Further Diversification: The acetic acid side chain provides a well-defined point for attachment to a lead compound, while the azetidine ring itself can be further functionalized in some cases, offering additional vectors for structure-activity relationship (SAR) studies.

Part 2: Protocols for Amide Coupling with 2-(1-Methylazetidin-3-yl)acetic Acid

The most common and versatile method for incorporating 2-(1-methylazetidin-3-yl)acetic acid into a lead compound containing a primary or secondary amine is through amide bond formation. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

Below are detailed protocols for three widely used and effective amide coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of substrates.

Materials:

  • 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (or free base)

  • Amine-containing lead compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing lead compound (1.0 eq) and 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (1.1 eq) in anhydrous DCM, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise. If using the free base of the acetic acid, 1.5 eq of DIPEA is sufficient.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce racemization if chiral centers are present adjacent to the carboxyl group. It reacts with the O-acylisourea to form an activated HOBt ester, which is less reactive but more selective towards the amine.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the HOBt, as well as to scavenge the HCl generated during the reaction.

  • Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or less reactive carboxylic acids.

Materials:

  • 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (or free base)

  • Amine-containing lead compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 5% Lithium chloride (LiCl) solution (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-containing lead compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution (to remove DMF) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • HATU is a uronium-based coupling reagent that rapidly forms a highly reactive activated ester with the carboxylic acid. It is generally more effective than carbodiimide-based reagents for challenging couplings.

  • Pre-activation of the carboxylic acid before adding the amine can improve yields by ensuring the activated species is readily available for reaction.

  • DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling reactions.

  • LiCl wash is an effective method for removing residual DMF during aqueous workup.

Protocol 3: Acyl Chloride Formation Followed by Amination

For less reactive amines, converting the carboxylic acid to the more reactive acyl chloride can be an effective strategy.

Materials:

  • 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Amine-containing lead compound

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Acyl Chloride Formation

  • Suspend 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the amine-containing lead compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.2 eq) or pyridine (2.2 eq).

  • Add a solution of the crude acyl chloride from Step 1 in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Oxalyl chloride or Thionyl chloride are standard reagents for converting carboxylic acids to highly reactive acyl chlorides. The addition of a catalytic amount of DMF can accelerate this reaction via the formation of a Vilsmeier reagent.

  • Immediate use of the acyl chloride is recommended as they can be sensitive to moisture and may degrade upon storage.

  • A suitable base like triethylamine or pyridine is necessary to neutralize the HCl generated during the amination step.

Part 3: Data Presentation and Evaluation of Modified Compounds

The successful incorporation of the 2-(1-methylazetidin-3-yl)acetic acid moiety should be followed by a thorough evaluation of the new compound's properties. Below is a representative table illustrating the kind of data that should be collected and compared.

PropertyLead CompoundModified CompoundRationale for Change
Molecular Weight ( g/mol ) 450.5577.7Increase due to addition of the moiety.
cLogP 4.23.5Decrease in lipophilicity due to the polar azetidine ring.[4]
Aqueous Solubility (µM) 550Significant increase due to the polar and ionizable nature of the azetidine.[4]
In Vitro Potency (IC₅₀, nM) 158Potential for improved binding due to conformational constraint.
Metabolic Stability (t½, min) 2065Azetidine ring is less prone to metabolic degradation.[1]
Cell Permeability (Papp, 10⁻⁶ cm/s) 1.53.0Balance of increased solubility and moderate lipophilicity can improve permeability.

Part 4: Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_purification Workup & Purification Lead Compound (Amine) Lead Compound (Amine) Reaction Mixture Dissolve in Anhydrous Solvent (e.g., DCM or DMF) Lead Compound (Amine)->Reaction Mixture Azetidine Acetic Acid 2-(1-Methylazetidin-3-yl) acetic acid HCl Azetidine Acetic Acid->Reaction Mixture Coupling Reagents Add Coupling Reagents (e.g., HATU, DIPEA) Reaction Mixture->Coupling Reagents Stir Stir at Room Temperature (2-24 h) Coupling Reagents->Stir Workup Aqueous Workup Stir->Workup Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for amide coupling.

Hypothetical Signaling Pathway Modulation

G Ligand Lead Compound with Azetidine Moiety Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

Caption: Modulation of a signaling pathway.

References

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). PMC. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Physicochemical properties of potential drug candidates. (n.d.). ResearchGate. Available at: [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Available at: [Link]

  • Heterocyclic compound derivatives and medicines. (n.d.). Google Patents.
  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. (n.d.). ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. (2025). University of Strathclyde. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). PMC. Available at: [Link]

  • Therapeutically active compounds and their methods of use. (n.d.). PubChem. Available at: [Link]

  • Method for preparing azetidine derivatives. (n.d.). Google Patents.
  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). Cambridge Open Engage. Available at: [Link]

  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. (n.d.). American Elements. Available at: [Link]

  • Patent & Publications. (n.d.). Pharma Inventor Inc. Available at: [Link]

  • Process for producing acetic acid derivatives and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (2023). Springer. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). PMC. Available at: [Link]

  • Physicochemical drug properties with respect to drug actions. (2014). JBINO. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Available at: [Link]

Sources

Application

Use of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride in AChE inhibitor synthesis.

Advanced Application Note: Synthesis of Novel Acetylcholinesterase (AChE) Inhibitors Utilizing 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Introduction & Mechanistic Rationale The development of acetylcholinestera...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis of Novel Acetylcholinesterase (AChE) Inhibitors Utilizing 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Introduction & Mechanistic Rationale

The development of acetylcholinesterase (AChE) inhibitors remains the cornerstone of symptomatic treatment for Alzheimer’s disease (AD) and other neurodegenerative disorders[1]. Modern rational drug design focuses on "dual-site" inhibitors capable of spanning the ~20 Å deep active site gorge of the AChE enzyme, interacting simultaneously with the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) at the gorge entrance[1].

Recent structure-activity relationship (SAR) studies have highlighted the azetidine ring as a privileged, resistance-breaking scaffold in neurotherapeutics[2]. Specifically, 3-substituted azetidine acetic acid derivatives have demonstrated AChE inhibitory potencies comparable to clinical standards like donepezil and rivastigmine, alongside significant neuroprotective effects against glutamate-induced oxidative damage[3].

The building block 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS 1909337-03-6) serves as an ideal, highly modular precursor for synthesizing these advanced ligands[4]. The mechanistic advantages of this specific reagent include:

  • Built-in Pharmacophore (Cation- π Engagement): The tertiary amine (1-methyl group) is protonated at physiological pH. This protonated nitrogen acts as a structural mimic of the quaternary ammonium in acetylcholine, engaging in critical cation- π stacking interactions with aromatic residues (e.g., Trp86 in the CAS or Trp286 in the PAS)[5].

  • High sp³ Character: The rigid, compact azetidine core improves aqueous solubility and blood-brain barrier (BBB) permeability compared to traditional planar aromatic linkers[5].

  • Synthetic Versatility & Stability: The acetic acid appendage allows for straightforward amide or ester coupling with bulky hydrophobic moieties (e.g., tacrine or indole derivatives) to generate gorge-spanning inhibitors[1]. The hydrochloride salt form prevents premature decarboxylation or auto-condensation of the aliphatic amino acid during storage[6].

G A AChE Active Site Gorge B Peripheral Anionic Site (PAS) (Trp286, Tyr72) A->B Entrance C Catalytic Anionic Site (CAS) (Trp86, Glu202) A->C Base of Gorge D Bulky Aromatic Moiety (e.g., Tacrine/Indole) D->B pi-pi Stacking E 1-Methylazetidine Moiety (Protonated Nitrogen) D->E Acetamide Linker E->C Cation-pi Interaction

Fig 1: Dual-site binding logic of azetidine-based AChE inhibitors within the enzyme gorge.

Synthetic Strategy: PyBOP-Mediated Amidation

To synthesize the target AChE inhibitor, the carboxylic acid of 2-(1-methylazetidin-3-yl)acetic acid hydrochloride must be activated and coupled to a bulky aromatic amine (e.g., an indole-amine or tacrine derivative).

Causality of Reagent Selection: We employ a PyBOP-mediated amidation strategy rather than traditional carbodiimides (like DCC or EDC). PyBOP efficiently handles sterically hindered substrates while minimizing epimerization and the formation of unreactive N-acylurea byproducts[1]. Because the starting material is a hydrochloride salt, N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. DIPEA serves a dual purpose: it neutralizes the HCl salt to free the carboxylic acid for activation, and it acts as a proton scavenger during the coupling process without acting as a competing nucleophile[1].

Workflow Step1 1. Substrate Preparation 2-(1-Methylazetidin-3-yl)acetic acid HCl + Aromatic Amine Step2 2. Base Addition DIPEA (Neutralizes HCl & Activates) Step1->Step2 Step3 3. Coupling Activation PyBOP in DMF (0°C to RT) Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Validation Step3->Step4 Step4->Step3 If Incomplete Step5 5. Workup & Purification Liquid-Liquid Extraction & Flash Chromatography Step4->Step5 If >95% Conversion

Fig 2: Synthetic workflow for the PyBOP-mediated amidation of the azetidine building block.

Experimental Protocols

Protocol A: Synthesis of Azetidine-Aryl Acetamide (Self-Validating Workflow)

This protocol is designed with built-in thermodynamic controls and analytical checkpoints to ensure high yield and purity.

  • Preparation: In an oven-dried round-bottom flask purged with inert N₂ gas, suspend 2-(1-methylazetidin-3-yl)acetic acid hydrochloride (1.2 eq, ~0.57 mmol) and the target aromatic amine (1.0 eq, ~0.48 mmol) in anhydrous DMF (6 mL)[1].

  • Neutralization: Add DIPEA (2.5 eq, ~1.2 mmol) dropwise to the stirring suspension. Causality: The excess DIPEA ensures complete neutralization of the azetidine HCl salt and maintains a basic environment required for PyBOP activation[1]. The solution should become homogeneous.

  • Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add PyBOP (1.2 eq, ~0.57 mmol) in portions[1]. Causality: Adding the coupling agent at 0 °C controls the initial exothermic activation of the carboxylic acid, preventing thermal degradation of the strained azetidine ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the starting aromatic amine validates the completion of the coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM to 10% MeOH in DCM containing 0.1% Et₃N) to yield the pure azetidine-aryl acetamide.

Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol utilizes a colorimetric self-validating system to quantify enzyme kinetics.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized azetidine inhibitor in DMSO to create a stock solution, then dilute with buffer (final DMSO concentration <1% to prevent enzyme denaturation).

  • Assay Assembly: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the inhibitor test solution. Incubate at 25 °C for 15 minutes to allow for steady-state enzyme-inhibitor complex formation.

  • Colorimetric Initiation: Add 10 µL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.01 M acetylthiocholine iodide (ATCI) to initiate the reaction[1].

  • Validation & Readout: Causality: AChE hydrolyzes ATCI into thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. Measure the absorbance at 412 nm using a microplate reader for 5 minutes. A reduction in the rate of yellow color formation directly correlates to AChE inhibition. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The integration of the 2-(1-methylazetidin-3-yl)acetic acid moiety significantly alters the pharmacological profile of the resulting hybrids. Below is a representative comparative data summary of azetidine-derived ligands against clinical standards[1][3][5].

Compound / LigandAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (AChE/BChE)ClogP (Lipophilicity)
Donepezil (Reference)14.0 ± 1.25,300 ± 2500.0024.27
Rivastigmine (Reference)4,150 ± 32037 ± 4112.12.30
Azetidine-Indole Hybrid 390 ± 15280 ± 121.392.85
Azetidine-Tacrine Hybrid 22 ± 245 ± 30.483.15

Table 1: Comparative in vitro inhibitory activity and physicochemical properties. The azetidine hybrids demonstrate balanced dual-cholinesterase inhibition and optimized lipophilicity for CNS penetration.

References

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases Source: PMC (National Institutes of Health) URL:[1]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives Source: PubMed / Semantic Scholar (Archiv der Pharmazie, 2023) URL:[2][3]

  • A Dual Approach To Combat Alzheimer's Disease through Concomitant hBChE Inhibition and S1R Activation Source: ACS Publications (2026) URL:[5]

  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 Product Specifications Source: MilliporeSigma / American Elements URL:[4][6]

Sources

Method

Application Note: Preparation of Stock Solutions for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Introduction & Chemical Rationale As a Senior Application Scientist, I frequently observe that the integrity of downstream assays—whether in vitro cell culture or in vivo pharmacokinetics—is entirely dependent on the rig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

As a Senior Application Scientist, I frequently observe that the integrity of downstream assays—whether in vitro cell culture or in vivo pharmacokinetics—is entirely dependent on the rigor applied during stock solution preparation. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) is a small, highly polar, cyclic amino acid derivative.

Because it is supplied as a hydrochloride (HCl) salt, it possesses specific physicochemical traits that dictate its handling: it is inherently hydrophilic, potentially hygroscopic, and acts as a weak acid in unbuffered solutions. Understanding this causality is critical. The salt form ensures excellent aqueous solubility but requires strict environmental controls to prevent moisture-induced degradation and precise solvent selection to avoid cytotoxicity in downstream applications.

Table 1: Physicochemical Properties
PropertySpecificationApplication Impact
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid hydrochlorideDefines the ionic nature of the compound.
CAS Number 1909337-03-6Unique identifier for reagent sourcing.
Molecular Formula C₆H₁₂ClNO₂Indicates the presence of the HCl counterion.
Molecular Weight 165.62 g/mol Critical for accurate molarity calculations.
Aqueous Solubility Highly Soluble (≥50 mg/mL)Ideal for in vivo dosing and biochemical assays.
DMSO Solubility Soluble (≥30 mg/mL)Suitable for high-concentration in vitro stock solutions.

Reconstitution Strategy & Causality

The choice of solvent must be dictated by the end-use application.

  • For In Vivo / Biochemical Assays: Ultrapure water or physiological buffers (e.g., PBS) are preferred. However, dissolving a high concentration of a hydrochloride salt in an unbuffered or weakly buffered solution will drastically lower the pH . This necessitates a pH self-validation step to ensure the solution does not exceed the buffering capacity of your assay.

  • For In Vitro Cell-Based Assays: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard to minimize the volume of solvent introduced to the cells. It is imperative to use anhydrous DMSO (≥99.9% purity). Standard DMSO is highly hygroscopic; absorbed water will compromise the stability of the compound and lead to precipitation during freeze-thaw cycles . Furthermore, the final DMSO concentration in cell culture must be kept strictly ≤0.1% to avoid solvent-induced cytotoxicity .

Self-Validating Preparation Workflow

A protocol is only as reliable as its internal quality controls. The workflow below integrates two critical self-validation checkpoints:

  • Optical Clarity Verification (QC1): Confirms complete dissolution before filtration.

  • pH Tolerance Check (QC2): Ensures the acidic nature of the HCl salt will not crash the downstream buffer system.

G Start Weighing & Equilibration (Desiccated, Room Temp) Solvent Solvent Addition (Ultrapure Water or Anhydrous DMSO) Start->Solvent Dissolve Dissolution (Vortex / Brief Sonication) Solvent->Dissolve QC1 QC Step 1: Visual Inspection (Check for clarity/particulates) Dissolve->QC1 QC1->Dissolve Cloudy / Particulates Filter Sterile Filtration (0.22 µm Syringe Filter) QC1->Filter Clear solution QC2 QC Step 2: pH Check (Aqueous) (Verify buffer compatibility) Filter->QC2 Aliquot Aliquoting (Single-use vials) QC2->Aliquot Store Long-Term Storage (-20°C or -80°C, Desiccated) Aliquot->Store

Workflow for the preparation, quality control, and storage of stock solutions.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Stock Solution (e.g., 50 mM)

Optimal for in vivo administration or cell-free biochemical assays.

  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, ruining mass accuracy and accelerating degradation.

  • Weighing: Rapidly weigh the desired mass using an analytical balance and transfer it to a sterile, static-free polypropylene tube.

  • Solvent Addition: Add the calculated volume of Ultrapure Water (See Table 2).

  • Dissolution: Vortex vigorously for 30–60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes.

  • Quality Control (QC1 & QC2): Visually confirm the absence of particulates against a dark background. Spot 1 µL onto pH indicator paper; if the pH is excessively acidic (< 4.0), note this for downstream neutralization (e.g., using 0.1 N NaOH) when adding to unbuffered systems.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet. PES is required due to its low protein/drug binding properties in aqueous environments.

  • Aliquoting: Divide into 50–100 µL single-use aliquots to strictly avoid freeze-thaw cycles.

Protocol B: Anhydrous DMSO Stock Solution (e.g., 50 mM)

Optimal for in vitro cell-based assays where solvent volume must be minimized.

  • Equilibration & Weighing: Follow steps 1 and 2 from Protocol A.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.

  • Dissolution: Vortex and sonicate until optically clear (QC1).

  • Sterilization: Pass through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality (Critical Expertise): Never use PES or Cellulose Acetate (CA) filters for DMSO. DMSO will dissolve these standard filter membranes, ruining your sample and introducing toxic polymers into your cell culture. PTFE is solvent-resistant.

  • Aliquoting: Store in tightly sealed amber vials, ideally purged with Argon gas, at -80°C.

Dilution Guidelines

To eliminate calculation errors at the bench, use the following standardized mass-to-volume conversions based on the molecular weight of 165.62 g/mol .

Table 2: Reconstitution Volume Matrix
Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
10 mM 604 µL3019 µL6038 µL
50 mM 121 µL604 µL1208 µL
100 mM 60 µL302 µL604 µL

Formula used: Volume (µL) =[Mass (mg) / (Concentration (mM) × 0.16562)] × 1000

Storage and Stability Considerations

  • Temperature: Solid powder should be stored at -20°C for short-term (<6 months) or -80°C for long-term storage. Reconstituted stock solutions should be stored at -80°C.

  • Freeze-Thaw Degradation: The hydrochloride salt in solution is highly susceptible to precipitation and degradation upon repeated temperature cycling. Single-use aliquots are mandatory. Once an aliquot is thawed, discard any unused portion.

  • Light & Moisture: Store all solutions in amber vials or wrap them in aluminum foil. Maintain desiccant packs in the secondary storage container to absorb any ambient moisture introduced during freezer access.

References

  • Avdeef, Alex, et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." CORE, 2016. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride synthesis

An Application Scientist's Guide to Overcoming Challenges in the Synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride. Welcome to the technical support center for the synthesis of 2-(1-Methylazetidin-3-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Overcoming Challenges in the Synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

Welcome to the technical support center for the synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS 1909337-03-6).[1] This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable azetidine-containing building block. Azetidines are prized in medicinal chemistry for their ability to impart unique conformational constraints and improve physicochemical properties, but their synthesis can be challenging due to inherent ring strain.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and synthetic methodologies for related heterocyclic compounds.

Visualized Synthetic Workflow

A common and reliable pathway to the target compound involves a multi-step sequence starting from N-Boc-3-azetidinone. This workflow is designed to control the introduction of functional groups while preserving the integrity of the strained four-membered ring.

G A N-Boc-3-azetidinone B Methyl (N-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons (HWE) Reaction C Methyl 2-(N-Boc-azetidin-3-yl)acetate B->C Catalytic Hydrogenation (Double Bond Reduction) D Methyl 2-(azetidin-3-yl)acetate C->D Boc Deprotection (e.g., HCl, TFA) E Methyl 2-(1-methylazetidin-3-yl)acetate D->E Reductive Amination (N-Methylation) F 2-(1-Methylazetidin-3-yl)acetic acid E->F Saponification (Ester Hydrolysis) G 2-(1-Methylazetidin-3-yl)acetic acid HCl (Final Product) F->G Salt Formation (HCl Addition)

Caption: A typical multi-step synthesis route for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate has a low yield or has stalled. What are the common causes and solutions?

Answer: This is a critical step, and its success hinges on the quality of reagents and reaction conditions. Low yields in the HWE olefination of N-Boc-3-azetidinone are frequently traced back to three areas: the base, the phosphonate reagent, or the reaction conditions.

  • Causality & Explanation: The HWE reaction requires a sufficiently strong base to deprotonate the phosphonate ester, forming a nucleophilic phosphonate carbanion. This carbanion then attacks the ketone carbonyl. If the base is too weak, if it is sterically hindered, or if water is present, the carbanion will not form efficiently, leading to a stalled reaction. The phosphonate reagent itself can degrade upon storage, and the azetidinone starting material is susceptible to instability.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored trimethyl phosphonoacetate and N-Boc-3-azetidinone. Ensure the phosphonate has not hydrolyzed.

    • Select the Appropriate Base: While bases like NaH are common, sterically hindered, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective for this specific transformation, often leading to good yields.[4]

    • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Dry your solvent (e.g., acetonitrile or THF) using molecular sieves or another appropriate method. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize Temperature: While some HWE reactions run at room temperature, gentle heating (e.g., 45-65 °C) can be beneficial for this substrate to drive the reaction to completion.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

ParameterRecommendationRationale
Base DBUEffective, non-nucleophilic base promoting clean reaction.[4]
Solvent Anhydrous AcetonitrileGood solubility for reactants, suitable boiling point for gentle heating.
Temperature 45-65 °CBalances reaction rate against potential for side reactions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the phosphonate carbanion by moisture.

Question 2: The catalytic hydrogenation of the ylidene acetate is slow, incomplete, or leads to byproducts. How can I improve this step?

Answer: The reduction of the exocyclic double bond to form Methyl 2-(N-Boc-azetidin-3-yl)acetate should be straightforward, but issues can arise from catalyst poisoning or incorrect parameter selection.

  • Causality & Explanation: Catalytic hydrogenation relies on the clean adsorption of the substrate onto the surface of the catalyst (e.g., Palladium on carbon, Pd/C). Impurities, particularly sulfur or nitrogen-containing compounds from previous steps, can poison the catalyst surface, rendering it inactive. Furthermore, insufficient hydrogen pressure or poor mixing can lead to slow or incomplete reactions. While less common for this substrate, over-reduction or ring-opening is a theoretical risk with strained rings under harsh conditions.

  • Troubleshooting Steps:

    • Purify the Starting Material: Ensure the Methyl (N-Boc-azetidin-3-ylidene)acetate is purified (e.g., by flash chromatography) to remove any residual base (like DBU) or phosphonate byproducts from the HWE step.

    • Choose the Right Catalyst and Loading: 5-10 mol% of 10% Pd/C is a standard choice. If the reaction is slow, ensure the catalyst is fresh and from a reliable source.

    • Optimize Hydrogen Pressure: While balloon pressure may suffice, using a Parr shaker or a similar hydrogenation apparatus at a moderate pressure (e.g., 40-80 psi) can significantly increase the reaction rate.[5]

    • Solvent and Agitation: Use a solvent like methanol or ethanol that allows for good substrate solubility and ensures efficient mixing. Vigorous stirring is crucial to maintain the catalyst suspension and facilitate mass transfer of hydrogen gas.

    • Monitor for Completion: Use TLC or ¹H NMR on a worked-up aliquot to confirm the disappearance of the vinyl proton signals and the appearance of the new aliphatic protons.

Question 3: I am struggling with the final saponification and isolation of the hydrochloride salt. The product seems to be lost during workup. What is the best strategy?

Answer: This is a very common issue. The final product is a zwitterionic amino acid at neutral pH and a highly polar salt, making it very soluble in water and difficult to extract with common organic solvents.[6] The key is to avoid aqueous workups where possible and to use crystallization for purification.

  • Causality & Explanation: The high polarity and water solubility of amino acid hydrochlorides mean they will partition almost exclusively into the aqueous phase during a standard liquid-liquid extraction. Evaporating large volumes of water can be time-consuming and lead to decomposition if not done carefully.[6]

  • Troubleshooting Steps:

    • Saponification Conditions: Perform the ester hydrolysis using a base like LiOH or NaOH in a solvent mixture such as THF/Water or Methanol/Water. Monitor carefully by TLC/LC-MS until the starting ester is consumed.

    • Acidification and Isolation:

      • After hydrolysis, carefully acidify the reaction mixture with concentrated HCl to a pH of ~1-2.

      • Instead of extraction, concentrate the entire reaction mixture to dryness under reduced pressure. This co-precipitates your product with the inorganic salt (e.g., LiCl or NaCl).

    • Purification by Trituration/Crystallization:

      • Triturate the resulting solid residue with a solvent in which the product is sparingly soluble but the inorganic salts are not, such as isopropanol or acetonitrile. This will dissolve your product, leaving the inorganic salts behind.

      • Filter off the inorganic salts.

      • Concentrate the filtrate and attempt to crystallize the product. Often, adding a non-polar co-solvent like diethyl ether or MTBE can induce precipitation/crystallization of the clean hydrochloride salt.[7] This non-aqueous approach is critical for achieving a high recovery of the final product.[6]

G cluster_0 Post-Saponification Workup cluster_1 Purification A Reaction Mixture (Product + LiCl in Solvent) B Acidify with conc. HCl (pH ~1-2) A->B C Concentrate to Dryness (Rotary Evaporator) B->C D Solid Residue (Product + LiCl) C->D E Triturate with Isopropanol D->E Transfer solid F Filter to Remove LiCl E->F G Concentrate Filtrate F->G H Precipitate/Crystallize Product (Add anti-solvent e.g., Ether) G->H I Isolate Pure Product H->I

Caption: Recommended non-extractive workup and purification workflow for the final product.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the N-Boc-3-azetidinone starting material?

A1: The purity of your starting ketone is paramount. Key attributes to verify are:

  • Purity (≥97%): Assessed by GC or ¹H NMR. Impurities can interfere with the HWE reaction.

  • Absence of Water: N-Boc-3-azetidinone can be hygroscopic. Water will inhibit the formation of the necessary carbanion in the HWE step.

  • Absence of Ring-Opened Byproducts: Check the NMR for signals corresponding to acyclic impurities, which can arise from the synthesis or degradation of the strained ring.

Q2: Is this synthesis scalable? What are the main considerations for a pilot plant scale-up?

A2: Yes, the synthesis is scalable, but several factors require careful consideration:

  • Hydrogenation Safety: Large-scale catalytic hydrogenation requires specialized equipment (a certified hydrogenator) to manage the risks associated with flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C).

  • Exothermic Reactions: The Boc-deprotection with strong acid and the final neutralization/salt formation can be highly exothermic. On a large scale, this requires controlled addition rates and efficient reactor cooling to maintain the target temperature.

  • Isolation: The precipitation/crystallization of the final product needs to be well-controlled to ensure consistent particle size and purity, which is critical for filtration and drying operations at scale. A detailed procedure for liberating the free base from its hydrochloride salt using a base like K₂CO₃ in a solvent like toluene has been reported for large-scale azetidine syntheses.[2]

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of most steps. Use appropriate stains (e.g., KMnO₄ for the double bond, ninhydrin for the deprotected amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of intermediates and the final product, and for tracking the disappearance of starting materials and the appearance of products with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of all isolated intermediates and for assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride with high accuracy.

References

  • Butkevich, A. N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 1-Methylimidazole-N-oxide. Organic Syntheses. Available at: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. Available at: [Link]

  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. American Elements. Available at: [Link]

  • Phillips, B. M. (1990). U.S. Patent No. 4,966,979. U.S. Patent and Trademark Office.
  • Bull, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5090-5126. Available at: [Link]

  • Sim, C., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. Available at: [Link]

  • Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. Available at: [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Sim, C., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1-Methylazetid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) [1].

This molecule presents a unique triad of purification challenges: it is highly polar, lacks a strong UV chromophore, and contains a strained four-membered azaheterocycle that is highly susceptible to degradation. The following troubleshooting guides and validated protocols are engineered to help you achieve >98% purity without compromising the structural integrity of the azetidine ring.

Troubleshooting Guide & FAQs

Q1: Why am I losing my product on a standard normal-phase silica gel column, and why is the mass recovery so low? A1: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a highly polar, salt-form molecule with zwitterionic potential. Traditional normal-phase silica gel contains acidic silanol groups that irreversibly bind to the basic tertiary amine and the carboxylic acid moiety. Furthermore, strained azaheterocycles like azetidines are known to partially decompose on acidic silica gel columns due to prolonged exposure to the stationary phase[2]. Solution: Abandon normal-phase silica. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a strong cation-exchange resin (e.g., Dowex 50WX8). If silica must be used for a crude pass, it must be heavily deactivated with 1-5% triethylamine, though this will strip your hydrochloride salt and require re-acidification.

Q2: I am using Reverse-Phase HPLC (RP-HPLC), but I cannot detect the compound on my UV detector. What is wrong? A2: The molecule lacks an extended conjugated pi-system or aromatic ring. It possesses only a carboxylic acid and an aliphatic amine, neither of which absorb significantly at the standard 254 nm wavelength. Solution: You are flying blind with standard UV. You must monitor the purification using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or inline Mass Spectrometry (LC-MS). If you are strictly limited to UV, monitor at the far-UV range (205–210 nm), but ensure your mobile phase solvents (LC-MS grade water and acetonitrile) have low UV cutoffs and avoid UV-absorbing additives.

Q3: During the concentration of my aqueous fractions, the compound degraded into multiple impurities. How can I prevent this? A3: The four-membered azetidine ring is under significant Baeyer (angle) and Pitzer (torsional) strain, totaling ~26 kcal/mol. Prolonged heating in aqueous solutions—especially if the pH deviates from the acidic range—triggers hydrolytic ring-opening, forming linear amino acid derivatives. Solution: Never exceed 40°C during rotary evaporation. To remove water efficiently without excessive heat, add acetonitrile or toluene to form a lower-boiling azeotrope. Maintain a slight excess of HCl during concentration to ensure the amine remains fully protonated; this prevents the formation of the nucleophilic zwitterionic species and stabilizes the molecule against auto-catalytic degradation[3].

Experimental Protocols: Self-Validating Workflows

Protocol A: Cation-Exchange Chromatography (Desalting & Primary Purification)

Causality: Because the target is an amino acid-like hydrochloride salt, cation exchange exploits the protonated tertiary amine. The resin traps the target cation while neutral organics, inorganic anions, and acidic impurities wash away.

  • Resin Preparation: Swell strongly acidic cation-exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized water. Pack the column and wash with 1 M HCl to ensure full protonation of the active sites, followed by water until the eluent is pH neutral.

  • Loading: Dissolve the crude 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride in a minimum volume of LC-MS grade water. Load carefully onto the resin bed.

  • Washing: Wash the column with 3-5 column volumes (CV) of deionized water.

    • Self-Validation Step: Spot the wash fractions on a TLC plate and stain with ninhydrin or iodine. No spots should appear, confirming the product is securely bound to the resin.

  • Elution: Elute the target compound using a gradient of 1 M to 2 M aqueous ammonia (NH4OH).

    • Critical Note: Ammonia deprotonates the amine, eluting the product as a free zwitterion.

  • Salt Reformation: Pool the product-containing fractions. Acidify immediately with 1 M HCl to pH 2 to reform the hydrochloride salt, then lyophilize (freeze-dry) to yield a white powder.

Protocol B: Recrystallization of the Hydrochloride Salt

Causality: Recrystallization from a mixed solvent system leverages the differential solubility of the polar HCl salt in protic vs. aprotic solvents, providing a highly pure crystalline solid while leaving structurally similar organic impurities in the mother liquor[4].

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum amount of hot, anhydrous methanol (or ethanol) just until the solid dissolves. Do not exceed 45°C.

  • Acidification: Add 1-2 drops of concentrated HCl (37%) to ensure the tertiary amine remains fully protonated. This prevents the formation of the zwitterion, which has an unpredictable solubility profile and can cause oiling out[3].

  • Anti-Solvent Addition: Vigorously stir the solution and slowly add anhydrous diethyl ether (or acetone) dropwise until the solution becomes persistently turbid.

  • Crystallization: Remove from heat. Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 12-18 hours to maximize crystal growth.

  • Isolation: Filter the white crystalline solid under a nitrogen atmosphere using a Büchner funnel. Wash the crystals with ice-cold diethyl ether.

  • Drying & Validation: Dry the crystals under high vacuum at ambient temperature for 24 hours.

    • Self-Validation Step: Analyze the mother liquor via LC-MS. If >15% of the target mass remains, concentrate the liquor to 20% volume and perform a second crop crystallization.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the purification strategies discussed above.

Purification MethodStationary Phase / SystemMobile Phase / SolventsExpected YieldExpected PurityPrimary Use Case
Cation-Exchange Dowex 50WX8 (H+ form)Water wash, 1M NH₄OH eluent75 - 85%~90 - 95%Bulk removal of inorganic salts and neutral organics.
RP-HPLC / HILIC C18 Aq or HILIC AmideWater/MeCN + 0.1% HCl60 - 80%>98%Precision separation of structurally similar organic impurities.
Recrystallization None (Glass Vessel)Methanol / Diethyl Ether50 - 70% (1st crop)>99.5%Final polishing and isolation of the pure HCl salt.

Purification Decision Workflow

PurificationWorkflow Start Crude 2-(1-Methylazetidin-3-yl) acetic acid HCl CheckPurity Assess Initial Purity (LC-CAD / MS / NMR) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recrystallization Recrystallization (MeOH / Et2O) Decision1->Recrystallization Yes Decision2 Major Impurity Type? Decision1->Decision2 No Pure Pure Compound (>98%) Recrystallization->Pure IonExchange Ion-Exchange Chromatography (Dowex 50WX8) Decision2->IonExchange Inorganic Salts / Polar Neutrals RPHPLC Preparative RP-HPLC / HILIC (Aqueous / MeCN + 0.1% HCl) Decision2->RPHPLC Structurally Similar Organics IonExchange->CheckPurity Re-evaluate RPHPLC->Recrystallization Polishing / Salt Formation

Decision tree for the purification of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

References

  • American Elements. "2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6".[Link]

  • Ghent University Academic Bibliography. "Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives". [Link]

  • Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids".[Link]

  • SciELO. "Synthesis of amino acid hydrochlorides and recrystallization". [Link]

  • Radboud University Repository. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals". [Link]

Sources

Troubleshooting

Technical Support Center: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Welcome to the Technical Support Center for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6). This guide is engineered for researchers, medicinal chemists, and drug development professionals handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6). This guide is engineered for researchers, medicinal chemists, and drug development professionals handling the synthesis, scale-up, and purification of this highly strained heterocyclic amino acid derivative.

Because of the inherent instability of the 4-membered azetidine ring, standard peptide or amino acid handling protocols often lead to catastrophic yield losses. This hub provides causality-driven troubleshooting, self-validating protocols, and structural insights to help you eliminate side products and optimize your workflows.

Part 1: Core Chemistry & Causality of Side Products (FAQ)

Q: Why is 2-(1-Methylazetidin-3-yl)acetic acid so prone to degradation during synthesis? A: The azetidine ring is a highly strained four-membered saturated nitrogen heterocycle. To alleviate severe angle strain, the ring adopts a puckered conformation (1[1]). However, the inherent ring strain (~26 kcal/mol) makes the C–N bonds highly susceptible to cleavage. When the nitrogen is protonated (as in the hydrochloride salt form), the resulting azetidinium ion becomes a potent electrophile (2[2]).

Q: What are the primary side products observed in LC-MS/NMR, and what causes them?

  • Ring-Opened Acyclic Amines (M+18 or M+36): Nucleophilic attack by chloride ions, water, or unreacted nucleophiles in the reaction matrix readily triggers ring-opening reactions, yielding acyclic amine side products (3[3]). For example, aqueous HCl promotes nucleophilic attack by water on the strained azetidinium ion, leading to 4-amino-2-hydroxybutanoic acid derivatives (4[4]).

  • Quaternary Ammonium Impurities (M+14): During the N-methylation step, over-alkylation can occur if the stoichiometric ratio of the methylating agent is not strictly controlled, forming an N,N-dimethylazetidinium salt.

  • Decarboxylation Products (M-44): Prolonged heating of the hydrochloride salt, especially above 100°C during solvent evaporation, leads to the loss of the acetic acid carboxyl group.

  • Incomplete Deprotection Intermediates: If synthesized from an N-Boc precursor via Horner-Wadsworth-Emmons methodology, residual tert-butyl esters or N-Boc groups may remain if the acidic cleavage is too mild or brief (5[5]).

DegradationPathway A 2-(1-Methylazetidin-3-yl)acetic acid HCl B Protonated Azetidinium Intermediate A->B Excess Acid / Heat D Quaternary Ammonium Salt A->D Excess Methylating Agent E Decarboxylation Product A->E High Temp (>120°C) C Ring-Opened Acyclic Amine B->C Nucleophilic Attack (Cl-, H2O)

Degradation pathways of 2-(1-Methylazetidin-3-yl)acetic acid HCl under harsh conditions.

Part 2: Troubleshooting Guide & Quantitative Data

When scaling up the synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, the choice of reagents and temperature control dictates the impurity profile. The table below summarizes the quantitative impact of various reaction conditions on the formation of side products.

Table 1: Impact of Reaction Conditions on Impurity Profiles

Reaction ConditionTarget Yield (%)Ring-Opened Impurity (%)Quaternary Salt (%)Decarboxylation (%)
4M HCl in Dioxane, 0°C, 2h 92% < 2% < 1% 0%
4M HCl in Dioxane, 25°C, 12h75%15%< 1%2%
Aqueous HCl (reflux), 4h10%70%0%15%
Excess CH₂O / NaBH(OAc)₃, 25°C60%< 2%35%0%
Diagnostic Logic Tree

Use the following diagnostic tree to map LC-MS findings directly to actionable solutions in your workflow.

TroubleshootingLogic Start Issue: Low Yield / High Impurities? Q1 LC-MS shows M+18 or M+36? Start->Q1 Sol1 Action: Reduce acid concentration. Use HCl/Dioxane at 0°C. Q1->Sol1 Yes (Ring Opening) Q2 LC-MS shows M+14? Q1->Q2 No Sol2 Action: Control stoichiometry. Avoid excess MeI or CH2O. Q2->Sol2 Yes (Over-alkylation) Q3 LC-MS shows M-44? Q2->Q3 No Sol3 Action: Lower evaporation temp. Keep bath < 40°C. Q3->Sol3 Yes (Decarboxylation)

Troubleshooting logic tree for identifying and resolving common synthesis impurities.

Part 3: Self-Validating Experimental Protocol

To prevent the side products detailed above, utilize this optimized, self-validating protocol for the controlled N-methylation and hydrochloride salt formation of 2-(azetidin-3-yl)acetic acid.

Objective

Synthesize 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride while strictly suppressing azetidine ring-opening and quaternary ammonium over-alkylation.

Materials
  • 2-(azetidin-3-yl)acetic acid (Freebase)

  • Formaldehyde (37% aq. solution)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Anhydrous Methanol

  • 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM) & Diethyl Ether

Step-by-Step Methodology

Step 1: Reductive Methylation

  • Dissolve 2-(azetidin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Add formaldehyde (1.05 eq).

    • Causality: Strict stoichiometric control (1.05 eq maximum) is mandatory to prevent the formation of the M+14 N,N-dimethylazetidinium quaternary salt.

Step 2: Catalytic Hydrogenation

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with nitrogen, then stir under an H₂ atmosphere (1 atm) at 20°C for 4 hours.

    • Causality: Using catalytic hydrogenation instead of standard hydride reducing agents (like NaBH(OAc)₃) prevents the formation of boron-complexed impurities and avoids harsh basic workups that can degrade the product.

  • Self-Validating Check: Filter a 0.1 mL aliquot through a syringe filter and analyze via LC-MS. Proceed only if the chromatogram shows a single major peak at M+1 (m/z 130.1) and the absence of M+14.

Step 3: Filtration and Concentration

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

    • Causality: The water bath temperature must strictly remain below 30°C to prevent thermal decarboxylation (M-44 impurity).

Step 4: Anhydrous Hydrochloride Salt Formation

  • Redissolve the crude freebase in a minimal volume of anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add 4M HCl in Dioxane (1.1 eq).

    • Causality: Low temperature and strictly anhydrous conditions are critical. Using aqueous HCl or generating an exothermic spike will cause the newly formed azetidinium ion to undergo nucleophilic attack by water/chloride, cleaving the ring.

  • Stir for 30 minutes at 0°C. The hydrochloride salt will precipitate as a white solid.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the pure 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Deriv
  • Technical Guide: Methyl 2-(azetidin-3-yl)
  • Preparation and Synthetic Applications of Azetidines CLOCKSS / Heterocycles
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions ACS Public
  • Technical Support Center: Azetidine Ring-Opening Reactions BenchChem
  • Azetidine, N-methyl- VulcanChem

Sources

Optimization

Safe disposal of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride waste

Technical Support Center: Safe Disposal of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Waste Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Disposal of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Waste

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the physicochemical challenges of handling and disposing of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

Because this compound features a basic tertiary amine (a strained 4-membered azetidine ring) paired with a carboxylic acid and a hydrochloride (HCl) salt, it presents unique solubility, hygroscopicity, and reactivity profiles. Mishandling its disposal can lead to regulatory violations under the Resource Conservation and Recovery Act (RCRA)[1] or dangerous exothermic reactions in the laboratory.

Chemical Profile & Waste Classification Data

Before initiating any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the waste material. The EPA classifies aqueous wastes with a pH of less than or equal to 2 as D002 Corrosive hazardous waste[2].

Property / ParameterValue / CharacteristicDisposal Implication
Molecular Weight ~165.62 g/mol N/A
pH (Aqueous Solution) ≤ 2.0 (Estimated)Triggers EPA D002 Corrosive classification[2]. Requires mandatory neutralization prior to standard aqueous disposal.
Halogen Content Contains Chloride (Cl⁻)Organic solvent mixtures containing this compound must be classified as Halogenated Waste to prevent dioxin formation during commercial incineration.
Hygroscopicity HighSolid waste must be sealed tightly in moisture-resistant containers to prevent clumping, hydrolysis, and mass-tracking errors.
Ring Stability Moderate (Strained Ring)Segregate from strong oxidizers and concentrated acids to prevent exothermic ring-opening reactions[3].

Troubleshooting Guide: Common Disposal Challenges

Q1: Why does the solid waste of this compound clump, and how does it affect my disposal tracking? Causality: The hydrochloride salt of this azetidine derivative is highly hygroscopic. When exposed to ambient laboratory humidity, it rapidly absorbs water, leading to clumping and localized hydrolysis. This makes transferring the solid to waste containers difficult and can lead to inaccurate mass tracking for RCRA compliance. Solution: Store and dispose of solid waste in tightly sealed, moisture-resistant containers (e.g., wide-mouth HDPE bottles). If severe clumping occurs in a reaction flask, do not use excessive mechanical force (which risks aerosolization or glassware breakage). Instead, dissolve the residue in a compatible solvent (e.g., water or ethanol) and manage it as liquid waste.

Q2: I have an aqueous waste stream containing this compound. Why is it reacting exothermically when added to the general basic waste carboy? Causality: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride contains both a carboxylic acid moiety and an HCl counterion. In an aqueous solution, the dissociation of HCl drastically lowers the pH. Adding this unneutralized, highly acidic solution directly to a basic waste stream causes a rapid, exothermic acid-base neutralization that can boil the solvent or over-pressurize the container. Solution: Always perform a controlled, isolated neutralization (see Protocol A) before combining this compound with other aqueous laboratory wastes.

Q3: Does the azetidine ring pose a risk of polymerization or toxic gas release during disposal? Causality: While 4-membered azetidine rings are sterically strained, the 3-substituted, N-methylated configuration is relatively stable under ambient laboratory conditions. However, under extreme thermal stress or in the presence of strong oxidizers (e.g., nitric acid, peroxides), oxidative ring-opening can occur, potentially releasing toxic nitrogen oxide (NOx) gases. Solution: General guidelines for azetidine derivatives emphasize strict segregation[3]. Never mix this waste with oxidizing waste streams.

Experimental Disposal Protocols

Every protocol described below is designed as a self-validating system , ensuring that environmental health and safety (EHS) standards are met through empirical verification rather than assumption.

Protocol A: Safe Neutralization of Aqueous Waste Streams

Objective: Remove the EPA D002 Corrosive characteristic from the aqueous waste stream prior to final containerization.

  • Initial Assessment: Insert a calibrated pH probe into the aqueous waste containing the compound. Causality: Due to the HCl salt and carboxylic acid, the pH will likely be < 2.0, legally classifying it as D002 waste[2].

  • Preparation: Place the waste beaker in a secondary containment tray within a certified chemical fume hood. Add a PTFE-coated magnetic stir bar and initiate moderate stirring.

  • Neutralization: Slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated NaHCO₃) dropwise using an addition funnel. Causality: Slow, controlled addition prevents rapid thermal spikes and mitigates the risk of aerosolizing the azetidine derivative via effervescence.

  • Validation (Critical Step): Continuously monitor the solution. The system is only validated when the pH stabilizes strictly between 6.0 and 8.0 for at least 5 minutes under continuous stirring.

  • Segregation: Once validated, the solution no longer exhibits the D002 characteristic. Transfer the liquid to the institutional "Non-Hazardous Aqueous Waste" or "Aqueous Amine Waste" carboy.

Protocol B: Organic Waste Segregation

Objective: Properly classify solvent waste to ensure safe commercial incineration.

  • Collection: Collect all organic solvents (e.g., DCM, Ethyl Acetate, Methanol) used to dissolve or extract the compound.

  • Classification: Even if the primary solvent is non-halogenated (e.g., Methanol), the presence of the chloride ion (Cl⁻) from the hydrochloride salt dictates that the entire mixture must be treated as halogenated. Causality: Commercial incinerators require strict accounting of halogens to adjust scrubbing systems and prevent the atmospheric release of toxic dioxins.

  • Validation: Verify the waste label explicitly states "Halogenated Organic Waste" and lists "Chloride salts / Azetidine derivatives" in the composition breakdown.

Waste Segregation Workflow

Below is the logical decision-making pathway for segregating 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride waste.

WasteDisposal Start 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid SolidDisposal Solid Hazardous Waste (Incineration) Solid->SolidDisposal Aqueous Aqueous Solution (Check pH) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Neutralize pH < 2 (EPA D002) Neutralize to pH 6-8 Aqueous->Neutralize Acidic (HCl) Halogenated Halogenated Waste (Due to Cl- ion) Organic->Halogenated Contains Cl- ion AqDisposal Aqueous Waste Stream (Non-Regulated pH) Neutralize->AqDisposal Validated pH 6-8

Caption: Disposal workflow for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride waste streams.

Frequently Asked Questions (FAQs)

Q: Can I dispose of the neutralized aqueous waste down the laboratory drain? A: No. Even after neutralizing the D002 corrosive characteristic, the solution contains a synthetic, biologically active azetidine derivative. Chemical waste cannot be disposed of through regular trash or in a sewer system[1]. It must be collected as chemical aqueous waste for professional disposal.

Q: What PPE is mandatory for handling the solid waste of this compound? A: At a minimum, personnel must wear chemical-resistant nitrile gloves, safety glasses with side shields (or chemical splash goggles), and a standard laboratory coat[3]. All handling of the dry powder must occur within a chemical fume hood to prevent inhalation of irritating hydrochloride dust.

Q: How should I handle empty primary vendor containers that previously held this chemical? A: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or water)[3]. The rinsate must be collected and processed through the liquid waste workflows detailed above. Once thoroughly decontaminated, the empty container can typically be defaced of its labels and disposed of according to your institution's solid non-hazardous waste guidelines.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC USA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preventing Hygroscopic Issues in Acetic Acid Hydrochloride Salts

Welcome to the Application Support Center. This troubleshooting guide is curated by our Senior Application Science team for researchers, analytical chemists, and drug development professionals. Basic acetic acid derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This troubleshooting guide is curated by our Senior Application Science team for researchers, analytical chemists, and drug development professionals.

Basic acetic acid derivatives formulated as hydrochloride salts (e.g., 2-pyridylacetic acid hydrochloride, 4-imidazoleacetic acid hydrochloride, and aminoacetic acid hydrochloride) are foundational building blocks in API synthesis. However, they are notorious for their extreme hygroscopicity. This guide provides field-proven, causality-driven solutions to prevent moisture degradation, recover compromised reagents, and ensure absolute stoichiometric precision in your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why are basic acetic acid hydrochloride salts so prone to rapid deliquescence? A: The extreme hygroscopicity of these salts is driven by a synergistic structural vulnerability. The protonated basic nitrogen (e.g., pyridinium or imidazolium) and the chloride counterion create a highly polar ionic lattice. Chloride ions ( Cl− ) possess a high charge density, making them aggressive hydrogen-bond acceptors [1]. When ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the chloride ions and the carboxylic acid (-COOH) moiety rapidly coordinate with atmospheric water. This triggers a phase transition from a crystalline solid to a hydrate, eventually collapsing the crystal lattice into a deliquescent syrup.

Q2: My salt has absorbed moisture and turned into a sticky, syrupy mass. Can I still use it by adjusting the mass equivalents? A: Direct use is strongly discouraged. Moisture absorption is rarely uniform, meaning the effective molecular weight of the bulk material becomes unpredictable, leading to severe stoichiometric errors. Furthermore, the introduction of free water into downstream reactions will rapidly hydrolyze moisture-sensitive coupling reagents (e.g., EDC, HATU, or DCC) and stall amide bond formations. You must recover the salt via azeotropic distillation before use.

Q3: Can I dry the degraded salt by simply placing it in a standard vacuum oven at 80 °C? A: No. Standard vacuum heating is often insufficient because water molecules strongly hydrogen-bond to the crystal lattice. More importantly, applying high thermal stress to acetic acid derivatives can trigger unwanted decarboxylation (loss of CO2​ ) or thermal degradation. Moisture must be removed gently using azeotropic distillation at lower temperatures [2].

Part 2: Logical Workflows & Mechanisms

To effectively manage these reagents, it is critical to understand both the mechanism of degradation and the decision tree for recovery.

Mechanism A Dry HCl Salt (Crystalline) C H-Bonding to Cl⁻ & COOH A->C Exposure B Ambient Moisture (RH > CRH) B->C Adsorption D Lattice Expansion (Hydrate) C->D Water Ingress E Deliquescence (Syrupy Mass) D->E Saturation

Deliquescence pathway of acetic acid hydrochloride salts upon moisture exposure.

Workflow Start Assess Salt Condition Cond1 Free-Flowing Powder Start->Cond1 Cond2 Clumpy / Agglomerated Start->Cond2 Cond3 Syrupy / Deliquescent Start->Cond3 Act1 Use Directly (Glovebox Weighing) Cond1->Act1 Act2 High-Vacuum Drying (<0.1 Torr, 24h) Cond2->Act2 Act3 Azeotropic Distillation (Toluene, 45°C) Cond3->Act3 Act4 Karl Fischer Titration (<0.5% Water) Act2->Act4 Act3->Act4 Act4->Act1 Pass (<0.5%) Act4->Act3 Fail (>0.5%)

Troubleshooting workflow for assessing and recovering moisture-degraded hydrochloride salts.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Azeotropic Recovery of Deliquescent Salts

Causality & Rationale: Toluene is selected because it forms a minimum-boiling azeotrope with water. Under reduced pressure, this azeotrope boils significantly lower than pure water, allowing for the gentle, thermodynamic extraction of lattice-bound moisture without exceeding the thermal degradation threshold of the sensitive acetic acid moiety [2].

Step-by-Step Methodology:

  • Suspension: Transfer the wet/syrupy salt to a clean, dry round-bottom flask. Suspend the material in anhydrous toluene (approximately 10 mL of toluene per 1 gram of salt). Note: The salt will not fully dissolve in toluene; it will remain a suspension.

  • Distillation: Attach the flask to a rotary evaporator. Set the water bath to 45 °C and gradually reduce the pressure to ~50 mbar.

  • Azeotropic Removal: Allow the toluene/water azeotrope to co-distill. As the water is stripped away, the syrupy mass will begin to crash out as a crystalline solid.

  • Iteration: Once dry, break the vacuum with Argon. Add another 5 mL of anhydrous toluene per gram of salt and repeat the evaporation process. Perform this a total of three times to ensure complete water removal.

  • High-Vacuum Polish: Transfer the resulting free-flowing powder to a Schlenk flask and dry on a high-vacuum line (<0.1 Torr) at room temperature for 12–24 hours to remove trace toluene.

  • System Validation (Karl Fischer): Perform a coulometric Karl Fischer (KF) titration on a 50 mg sample of the recovered powder [3]. The protocol is validated and complete only when the KF readout confirms a residual moisture content of <0.5% w/w .

Protocol B: Inert Atmosphere Handling & Validation

Causality & Rationale: Even perfectly dried salts will immediately begin scavenging moisture from ambient air during the weighing process, skewing the stoichiometric calculations of your experiment. Weighing must be isolated from atmospheric humidity.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed Schlenk flask containing the dried salt, a clean reaction vial, a septum cap, and a micro-spatula into an inflatable glovebag or a rigid glovebox.

  • Purging: Purge the chamber with Ultra-High Purity (UHP) Argon. Perform a minimum of three vacuum/refill cycles to ensure ambient moisture is entirely displaced.

  • Taring: Place the empty reaction vial on the microbalance inside the chamber and tare it to zero.

  • Dispensing: Carefully dispense the required mass of the hydrochloride salt into the vial.

  • System Validation (Drift Test): Observe the balance readout for exactly 60 seconds after dispensing.

    • Pass: The mass remains perfectly static. The system is validated as moisture-free.

    • Fail: The mass steadily increases (positive drift). This confirms moisture ingress in your glovebag. You must discard the weighed portion, re-seal the bulk salt, and re-purge the chamber immediately.

  • Sealing: Once validated, seal the reaction vial tightly with the septum cap before removing it from the inert atmosphere.

Part 4: Quantitative Data Summaries

To guide your selection of drying methodologies, refer to the comparative efficacy data below. Azeotropic distillation provides the optimal balance of moisture removal and reagent preservation.

Table 1: Comparative Efficacy of Drying Methods for Acetic Acid Hydrochloride Salts

Drying MethodologyOperating TempDurationResidual Moisture (KF)Risk of API Degradation
Standard Vacuum Oven 80 °C24 hours1.5% – 2.5%High (Decarboxylation)
Desiccator (P₂O₅) 25 °C72 hours2.0% – 3.0%Low
Lyophilization -50 °C48 hours< 1.0%Low
Azeotropic Distillation 45 °C2 hours< 0.5% None

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI - Pharmaceutics. Available at:[Link]

  • Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

  • Cocrystal Applications in Drug Delivery. MDPI - Pharmaceutics. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectrum of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride: A Predictive and Comparative Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or specialized chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or specialized chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride. In the absence of a publicly available experimental spectrum, this guide leverages a comparative approach, drawing on spectral data from structurally analogous compounds to predict and interpret the key features of the target molecule's ¹H NMR spectrum. This predictive analysis, grounded in fundamental NMR principles and supported by experimental data from related structures, offers a robust framework for researchers encountering this compound.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride presents a unique combination of a strained four-membered azetidine ring, an N-methyl group, and a carboxylic acid side chain. The hydrochloride form will result in protonation of the tertiary amine, and the choice of deuterated solvent will influence the exchange of the acidic protons. For this analysis, we will consider the spectrum in a common solvent such as D₂O or DMSO-d₆.

The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the five different proton environments in the molecule:

  • N-CH₃ (a): The three protons of the N-methyl group.

  • Azetidine Ring CH₂ (b, b'): The two sets of diastereotopic methylene protons of the azetidine ring.

  • Azetidine Ring CH (c): The single proton at the 3-position of the azetidine ring.

  • Side Chain CH₂ (d): The two protons of the methylene group in the acetic acid side chain.

  • COOH/NH⁺ (e, f): The acidic protons of the carboxylic acid and the protonated amine, which may be exchangeable with the solvent.

Here is a detailed breakdown of the predicted chemical shifts and multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-CH₃ (a)~3.0 - 3.5Singlet3H-
Azetidine Ring CH₂ (b, b')~3.8 - 4.5Multiplet4HGeminal and Vicinal
Azetidine Ring CH (c)~3.0 - 3.7Multiplet1HVicinal
Side Chain CH₂ (d)~2.5 - 3.0Doublet2HVicinal
COOH (e) / NH⁺ (f)VariableBroad Singlet2H-

Causality Behind Predicted Chemical Shifts:

The electron-withdrawing character of the protonated nitrogen atom in the azetidine ring is expected to deshield the adjacent protons, shifting their signals downfield. The N-methyl protons (a) will likely appear as a singlet in the range of 3.0-3.5 ppm. The azetidine ring protons (b, b', and c) will be in a more complex region. The geminal and vicinal couplings between these protons, combined with the ring strain, will likely result in complex multiplets.[1] The methylene protons of the acetic acid side chain (d) are adjacent to a chiral center (C3 of the azetidine ring) and are therefore diastereotopic, but due to the distance from the ring, they may appear as a simple doublet due to coupling with the C3 proton (c). The acidic protons of the carboxylic acid and the protonated amine are expected to be broad and their chemical shift will be highly dependent on the solvent and concentration.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparison with experimentally determined ¹H NMR data of related azetidine derivatives is invaluable. The following table compares the expected chemical shifts for our target molecule with those reported for similar structures.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityReference
2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (Predicted) N-CH₃~3.0 - 3.5Singlet-
Azetidine Ring CH₂~3.8 - 4.5Multiplet-
Azetidine Ring CH~3.0 - 3.7Multiplet-
Side Chain CH₂~2.5 - 3.0Doublet-
Methyl 1-Boc-azetidine-3-carboxylate Azetidine Ring CH₂ (C2, C4)~4.1-4.3Multiplet[2]
Azetidine Ring CH~3.4-3.6Multiplet[2]
1-N-Boc-azetidine-3-carboxylic acid Azetidine Ring CH₂ (C2, C4)4.1-4.3Triplet[2]
Azetidine Ring CH3.3-3.5Multiplet[2]
3-(Pyrazol-1-yl)azetidine derivative Azetidine Ring CH₂4.28 and 4.42Doublets[1]

This comparison reveals that the azetidine ring protons typically resonate in the 3.3-4.5 ppm range, which aligns with our predictions. The exact chemical shifts and multiplicities will be influenced by the specific substituents on the ring and the nitrogen atom.

Experimental Protocol for ¹H NMR Analysis

This protocol provides a standardized procedure for acquiring the ¹H NMR spectrum of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for this polar, hydrochloride salt.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • A standard one-pulse experiment is generally sufficient.

  • Key Acquisition Parameters:

    • Number of scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard like DSS.[3]

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Standard 1D Pulse Sequence transfer->setup acquire Acquire FID (16-64 scans) setup->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct integrate Integrate Signals correct->integrate analyze Assign Peaks & Report Data integrate->analyze G cluster_cause Potential Causes cluster_solution Troubleshooting Steps start Observe Broad or Missing Acidic Proton Signals exchange Proton Exchange with Solvent start->exchange ph pH Effects start->ph d2o Use D₂O to Confirm Exchangeable Protons exchange->d2o confirm dmso Acquire Spectrum in Anhydrous DMSO-d₆ exchange->dmso minimize temp Vary Temperature to Slow Exchange exchange->temp resolve ph->dmso cosy Run 2D COSY to Identify Coupled Protons dmso->cosy for assignment

Caption: Troubleshooting guide for ¹H NMR spectral complexities.

By combining predictive analysis based on established NMR principles with a comparative study of related compounds, this guide offers a comprehensive starting point for researchers working with 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride. The provided experimental protocol and troubleshooting framework will further aid in obtaining and interpreting high-quality ¹H NMR data for this and similar molecules.

References

  • BenchChem. ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide. BenchChem Technical Support.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Research Article.
  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6. American Elements.
  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | 1909337-03-6. MilliporeSigma.
  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′).
  • 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. PubChemLite.
  • NMR Coupling Constants.
  • Azetidine, N-methyl- - 4923-79-9. Vulcanchem.
  • 1 H Coupling in Proton NMR. ACD/Labs.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • N-METHYLAZETIDINE. precisionFDA.
  • NMR Coupling Constants Explained. Scribd.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Coupling constants for 1H and 13C NMR.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • 2-(2-methylazetidin-1-yl)acetic acid hydrochloride. BLD Pharm.
  • Šachlevičiūtė, U., et al. (2023).
  • 2-(3-methylazetidin-1-yl)acetic acid hydrochloride. PubChemLite.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Abstract This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, a key building block in modern drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, a key building block in modern drug development. We explore the rationale behind selecting optimal ionization techniques, compare quantitative and qualitative analytical strategies, and provide field-proven, step-by-step protocols for method development and validation. This document is intended for researchers, analytical chemists, and quality control professionals seeking to establish robust and reliable analytical methods for this and structurally similar small molecules.

Introduction: The Analytical Imperative

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a small polar molecule incorporating a tertiary amine within a strained four-membered ring and a carboxylic acid functional group. Its precise and accurate quantification is critical during various stages of pharmaceutical development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for this task.[1][2]

However, the choice of MS configuration—from the ionization source to the mass analyzer—is not trivial and has profound implications for data quality, reproducibility, and regulatory compliance. This guide aims to elucidate these choices, moving beyond a simple listing of techniques to explain the causality behind methodological decisions, thereby empowering the scientist to develop a self-validating and robust analytical system.[3]

Physicochemical Properties of the Analyte:

PropertyValueSource
Chemical Name 2-(1-methylazetidin-3-yl)acetic acid hydrochloride[4]
Molecular Formula C₆H₁₂ClNO₂[5]
Molecular Weight 165.62 g/mol [4]
Free Base Formula C₆H₁₁NO₂[6]
Free Base Monoisotopic Mass 129.07898 Da[6]
Structure Chemical structure of 2-(1-methylazetidin-3-yl)acetic acid[5]

Given its polarity and the presence of a basic nitrogen atom, the analyte is an ideal candidate for analysis by mass spectrometry in the positive ion mode, where it is expected to readily form a protonated molecule, [M+H]⁺.

A Comparative Analysis of Ionization Techniques

The first critical decision in developing an MS method is the choice of ionization source. The goal is to efficiently convert the analyte from a neutral species in solution or on a solid surface into a gas-phase ion with minimal unintended fragmentation or degradation. For a molecule like 2-(1-methylazetidin-3-yl)acetic acid, the most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

TechniquePrincipleApplicability to AnalyteProsCons
Electrospray Ionization (ESI) A soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[7]High Excellent for polar molecules. High sensitivity. Easily coupled with LC. Produces intact protonated molecules ([M+H]⁺).[8]Susceptible to ion suppression from matrix components and salts.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[8]Moderate More tolerant of higher LC flow rates and less susceptible to matrix effects than ESI. Good for moderately polar, semi-volatile compounds.Requires the analyte to be thermally stable. May induce more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[9]Low (for Quantitative) High-throughput capabilities. Tolerant of salts.Significant interference from matrix ions in the low mass range (<500 Da) complicates analysis.[10] Quantitative reproducibility can be challenging.[11]

Expert Recommendation: Electrospray Ionization (ESI) is the superior choice for this analyte. Its ability to gently ionize polar molecules directly from solution makes it perfectly suited for coupling with reversed-phase liquid chromatography and achieving the high sensitivity required for pharmaceutical analysis.

The Gold Standard: Quantitative Analysis by LC-MS/MS

For robust and sensitive quantification in complex matrices, such as plasma or in-process reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[12] It leverages the separation power of LC with the two-stage mass filtering of a triple quadrupole mass spectrometer (QqQ) for exceptional selectivity.[1][13]

The typical workflow involves several key stages, from sample preparation to final data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Spike Add Internal Standard Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract LC LC Separation (Reversed-Phase) Extract->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1: Precursor Ion Selection (e.g., m/z 130.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: Workflow for quantitative analysis using LC-MS/MS.

Experimental Protocol 1: Quantitative LC-MS/MS Method

This protocol outlines the development and validation of a robust method for quantifying 2-(1-methylazetidin-3-yl)acetic acid.

1. Materials and Reagents:

  • Analyte: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride reference standard.

  • Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) analog (e.g., d3-2-(1-Methylazetidin-3-yl)acetic acid). If unavailable, a structurally similar compound with different mass and similar retention time may be used. The use of a SIL-IS is the gold standard as it co-elutes and experiences identical ionization effects, correcting for matrix-induced suppression or enhancement.[14]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Optima™ LC/MS grade formic acid.

2. Chromatographic Conditions (Example):

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm). This column chemistry is chosen for its ability to retain and resolve polar compounds under reversed-phase conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation of the analyte in the ESI source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (Example):

  • MS System: Sciex Triple Quad™ 6500+ or equivalent.

  • Ionization Mode: ESI Positive.

  • Key Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 500 °C

    • Curtain Gas: 35 psi

    • Collision Gas (CAD): Medium

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The first step is to determine the precursor ion via a full scan or direct infusion, which for the free base will be the [M+H]⁺ ion at m/z 130.1.

    • Next, a product ion scan is performed by fragmenting the precursor ion in the collision cell (Q2) to identify stable, high-intensity product ions.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Analyte 130.184.1 (Quantifier)10025
Analyte 130.170.1 (Qualifier)10030
IS (d3-Analyte) 133.187.1 (Quantifier)10025

4. Method Validation: The developed method must be validated to ensure it is fit for its intended purpose, following guidelines from bodies like the ICH.[15] This is a documented process providing a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[3][16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure signal is from the analyte, free of interference from matrix components.No significant peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value.
Accuracy & Precision To determine the closeness of results to the true value and the degree of scatter.Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Accuracy within ±20% and Precision (%CV) ≤ 20%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when parameters (e.g., column temp, mobile phase pH) are slightly varied.

Qualitative Analysis: Structure Elucidation and Impurity ID

While triple quadrupole MS is ideal for quantification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are superior for qualitative tasks.[13] They provide highly accurate mass measurements (typically < 5 ppm error), which allows for the determination of elemental composition and confident identification of unknown impurities or degradants.

Fragmentation Pathway Analysis

Understanding the fragmentation of the parent molecule is key to identifying its metabolites or impurities. For 2-(1-methylazetidin-3-yl)acetic acid, fragmentation is driven by the charged tertiary amine. The primary fragmentation route is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[17][18]

Fragmentation_Pathway cluster_legend Legend Parent [M+H]⁺ m/z 130.1 Frag1 Loss of H₂O + CO (-46 Da) Parent->Frag1 Frag2 α-cleavage (ring opening) Parent->Frag2 Product1 [C₅H₁₀N]⁺ m/z 84.1 Frag1->Product1 Product2 [C₄H₈N]⁺ m/z 70.1 Frag2->Product2 key1 Precursor Ion key2 Predicted Fragment

Caption: Proposed fragmentation pathway for protonated 2-(1-methylazetidin-3-yl)acetic acid.

Experimental Protocol 2: Impurity Identification with LC-HRMS

  • Acquisition: Analyze the sample using an LC-HRMS system in full scan mode to detect all ions.

  • Data Processing: Use software to find peaks that are not present in a clean reference standard or blank.

  • Mass Extraction: Extract the accurate mass of a potential impurity. For example, a peak at m/z 146.0734.

  • Formula Generation: Use the accurate mass to generate a list of possible elemental compositions. The measured mass corresponds to C₆H₁₁NO₃ with a mass error of 1.2 ppm, suggesting an oxidation product (+O).

  • MS/MS Analysis: Acquire a high-resolution MS/MS spectrum of the impurity's precursor ion (m/z 146.1).

  • Structural Elucidation: Compare the fragmentation pattern of the impurity to that of the parent compound. A shift in the mass of a specific fragment can pinpoint the location of the modification. For instance, if the fragment at m/z 84.1 remains unchanged but other fragments shift by 16 Da, it suggests the oxidation occurred on the acetic acid side chain.

Conclusion and Recommendations

The robust analysis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is best achieved through a well-validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method. This approach provides the sensitivity, selectivity, and quantitative performance required for pharmaceutical applications.[2][19] For quantitative work, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is the recommended platform. For qualitative analysis, such as impurity profiling and structural confirmation, a high-resolution mass spectrometer (Q-TOF or Orbitrap) is indispensable.

Ultimately, the success of any analytical method does not rest solely on the instrumentation, but on the rigorous validation that proves its fitness for purpose.[15][20] By understanding the chemical nature of the analyte and the fundamental principles of mass spectrometry, researchers can develop methods that are not only technically sound but also fully compliant with the stringent requirements of the pharmaceutical industry.

References

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Cohen, L. H., & Gusev, A. I. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Bhatt, V. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry.
  • Resolian. (n.d.). Small Molecule LC-MS/MS.
  • Gu, M., & Chen, Y. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Guo, Z., & Zhang, Q. (2004, July 16). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. ACS Publications. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • (2022, November 8). Analytical method validation: A brief review.
  • Pružina, J., et al. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Taylor & Francis. Retrieved from [Link]

  • (n.d.). View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • (2023, August 23).
  • (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • University of Toronto. (n.d.). Ionization | AIMS Mass Spectrometry Laboratory. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

Sources

Validation

Comparative Efficacy Guide: 2-(1-Methylazetidin-3-yl)acetic Acid vs. Advanced Azetidine Analogs in Neurotherapeutics

As a Senior Application Scientist, I frequently evaluate the transition of foundational chemical building blocks into highly optimized therapeutic lead compounds. The azetidine ring—a four-membered nitrogen heterocycle—o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the transition of foundational chemical building blocks into highly optimized therapeutic lead compounds. The azetidine ring—a four-membered nitrogen heterocycle—offers unique conformational rigidity compared to traditional piperidine or pyrrolidine scaffolds, making it a highly valuable pharmacophore in CNS drug development ()[1].

This guide objectively compares the baseline efficacy of 2-(1-Methylazetidin-3-yl)acetic acid (1-MAA) against its advanced synthetic analogs. While 1-MAA serves as an excellent low-molecular-weight precursor, its lack of bulky lipophilic substituents limits its direct target affinity[2]. By analyzing the structural elaborations of 1-MAA into complex cis/trans diphenethyl and N-acylated 3-aryl analogs, we can map the precise structure-activity relationships (SAR) driving modern treatments for methamphetamine abuse and neurodegenerative diseases[3][4].

Efficacy Comparison & Quantitative Data

The therapeutic efficacy of azetidine-3-acetic acid derivatives is heavily dependent on N-substitution and ring functionalization. The table below summarizes the comparative performance of the baseline 1-MAA scaffold against highly optimized analogs in Vesicular Monoamine Transporter 2 (VMAT2) inhibition and neuroprotection assays.

CompoundStructural Modification (vs. 1-MAA)Primary Target / AssayEfficacy MetricTherapeutic Context
2-(1-Methylazetidin-3-yl)acetic acid Baseline (N-Methyl, Unsubstituted)Baseline ReferenceLow direct affinitySynthetic Precursor[2]
Analog 22b (cis-4-methoxy) Diphenethyl substitution (Ring reduced from lobelane)VMAT2 ([3H]Dopamine Uptake) Ki​=24 nM Methamphetamine Abuse[1]
Analog 15c (trans-methylenedioxy) Diphenethyl substitutionVMAT2 ([3H]Dopamine Uptake) Ki​=31 nM Methamphetamine Abuse[3]
Compound 28 (Neuroprotective Agent 2) N-Acylated, 3-(4-trifluoromethylphenyl) additionCaspase-3/7 & Oxidative StressHigh Cell Viability RescueAlzheimer's / Parkinson's[4][5]

Causality Insight: The dramatic increase in efficacy for Analogs 22b and 15c compared to the baseline scaffold is driven by the diphenethyl groups, which are required to anchor the molecule within the hydrophobic binding pocket of VMAT2 ()[6]. Similarly, the bulky 4-trifluoromethylphenyl group in Compound 28 enhances blood-brain barrier (BBB) penetration and specific binding to apoptotic executioner enzymes ()[4].

Mechanistic Pathways

The following diagram illustrates how divergent synthetic modifications of the baseline azetidine-3-acetic acid scaffold lead to distinct mechanistic outcomes in neurotherapeutics.

Pathway Scaffold 2-(1-Methylazetidin-3-yl)acetic acid (Baseline Scaffold) Mod1 Diphenethyl Substitution (cis/trans analogs) Scaffold->Mod1 Synthetic Elaboration Mod2 N-Acylation & Arylation (e.g., Compound 28) Scaffold->Mod2 Synthetic Elaboration Target1 VMAT2 Inhibition (Ki = 24-31 nM) Mod1->Target1 High Affinity Binding Target2 Caspase-3/7 Inhibition & Oxidative Stress Reduction Mod2->Target2 Enzymatic Modulation Outcome1 Prevention of DA Depletion (Methamphetamine Abuse) Target1->Outcome1 Therapeutic Effect Outcome2 Neuroprotection (Alzheimer's / Parkinson's) Target2->Outcome2 Therapeutic Effect

Mechanistic divergence of azetidine-3-acetic acid analogs in neurotherapeutics.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the efficacy of these analogs must be evaluated using self-validating assay systems. Below are the detailed protocols used to generate the comparative data, emphasizing the causality behind each experimental choice.

Protocol A: Vesicular [3H]Dopamine Uptake Assay (VMAT2 Inhibition)

This protocol quantifies the ability of diphenethyl azetidine analogs (e.g., 22b, 15c) to block dopamine sequestration into synaptic vesicles, a critical mechanism for treating methamphetamine abuse[1][3].

  • Synaptic Vesicle Isolation: Isolate synaptic vesicles from rat striatum via differential centrifugation.

    • Causality: Using isolated vesicles rather than whole-cell preparations ensures the assay specifically measures VMAT2 transport without interference from plasma membrane dopamine transporters (DAT).

  • Radioligand Incubation: Incubate the vesicles with 0.1 µM[3H]dopamine and varying concentrations of the azetidine analog (0.1 nM to 10 µM) in an assay buffer containing ATP and Mg2+ at 30°C for 5 minutes.

    • Causality: [3H]dopamine provides a highly sensitive, quantifiable tracer. ATP and Mg2+ are strictly required to power the vesicular proton pump (V-ATPase) that drives VMAT2 function.

  • Filtration and Quantification: Terminate the reaction via rapid filtration through GF/B glass-fiber filters. Wash with cold buffer and quantify retained radioactivity using liquid scintillation counting.

    • Causality: Rapid cold filtration traps the intact vesicles while washing away unbound [3H]dopamine, ensuring only internalized radioligand is measured.

  • Self-Validation Checkpoint:

    • Internal Control: Run a parallel assay using a known potent VMAT2 inhibitor (e.g., lobelane or tetrabenazine) to establish the maximum inhibition baseline. Nonspecific uptake must be defined using a vast excess (10 µM) of unlabeled dopamine to prove signal specificity[6].

Protocol B: Glutamate-Induced Neurotoxicity Assay (Neuroprotection)

This protocol evaluates the capacity of 3-aryl-3-azetidinyl acetic acid derivatives (e.g., Compound 28) to rescue neurons from excitotoxicity and oxidative stress[4][5].

  • Cell Culture Preparation: Seed human neuroblastoma SH-SY5Y cells in 96-well plates and culture until 80% confluence.

    • Causality: SH-SY5Y cells express relevant neuronal markers and apoptotic pathways, providing a highly translatable in vitro model for neurodegenerative pathologies like Alzheimer's and Parkinson's.

  • Prophylactic Pre-treatment: Treat the cells with the azetidine analog (e.g., Compound 28 at 1-50 µM) for 2 hours prior to insult.

    • Causality: Administering the compound prior to the glutamate challenge assesses prophylactic neuroprotective capacity and pathway priming, rather than just reactive cellular rescue.

  • Glutamate Challenge & Caspase-3/7 Quantification: Expose the cells to 10 mM glutamate for 24 hours. Lyse the cells and add a proluminescent Caspase-3/7 substrate. Measure luminescence.

    • Causality: Glutamate induces massive calcium influx and oxidative stress. Measuring Caspase-3/7 directly quantifies the execution phase of apoptosis, proving that the analog prevents programmed cell death rather than merely halting proliferation.

  • Self-Validation Checkpoint:

    • Internal Control: Include a vehicle-only control to establish baseline caspase activity, and a glutamate-only well to define the maximum apoptotic threshold. A known neuroprotectant (e.g., rivastigmine) must be run in parallel to validate the assay's dynamic range and sensitivity[4].

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake

    • Source: Bioorganic & Medicinal Chemistry (N
    • URL:[Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv

    • Source: Archiv der Pharmazie (N
    • URL:[Link]

  • Neuroprotective agent 2 (Compound 28) - Chemical & Biological Properties Source: MedChemExpress

Sources

Comparative

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride vs. 2-(1-Methylpyrrolidin-3-yl)acetic acid: A Comprehensive Comparison Guide

Executive Summary In modern drug discovery, the strategic substitution of saturated heterocycles is a fundamental technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic substitution of saturated heterocycles is a fundamental technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. This guide provides an objective, data-driven comparison between two crucial building blocks: 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (a 4-membered ring) and 2-(1-Methylpyrrolidin-3-yl)acetic acid (a 5-membered ring).

While both serve as versatile tertiary amine-containing carboxylic acids for amide coupling, the bioisosteric contraction from a pyrrolidine to an azetidine ring profoundly impacts lipophilicity, basicity, and metabolic stability. This guide details the physicochemical differences, structural causality, and self-validating experimental protocols required to successfully integrate these scaffolds into your drug development pipeline.

Structural & Physicochemical Comparison

The decision to utilize an azetidine over a pyrrolidine is rarely arbitrary; it is rooted in the physical chemistry of ring strain and molecular volume.

  • Basicity and Ring Strain: The 4-membered azetidine ring possesses higher angular strain than the 5-membered pyrrolidine. This strain forces the nitrogen atom to adopt a geometry with increased s-character in its lone pair, which subtly reduces the basicity (pKa) of the amine compared to the more flexible pyrrolidine. Lowering the pKa is a proven strategy for reducing off-target interactions, particularly.

  • Lipophilicity (LogP): The azetidine scaffold lacks one methylene unit and adopts a highly compact, puckered conformation. This reduces the hydrophobic surface area, resulting in a lower LogP. This shift is critical for improving aqueous solubility and membrane permeability.

  • Handling and Stability: 2-(1-Methylazetidin-3-yl)acetic acid is predominantly supplied as a hydrochloride salt . This salt form prevents premature decarboxylation and oxidative degradation on the bench. Conversely, the pyrrolidine analog is often handled as a free acid or zwitterion, requiring different stoichiometric considerations during synthesis.

Table 1: Physicochemical Properties Comparison
Property2-(1-Methylazetidin-3-yl)acetic acid HCl2-(1-Methylpyrrolidin-3-yl)acetic acid
Ring Size 4-Membered (Azetidine)5-Membered (Pyrrolidine)
Physical Form Hydrochloride SaltFree Acid / Zwitterion
Calculated LogP (cLogP) -0.150.22
Amine pKa (Approximate) ~9.8~10.4
Conformational State Puckered (Rigid)Envelope (Flexible)
Steric Bulk LowModerate

Bioisosteric Replacement Logic

The following diagram illustrates the mechanistic rationale behind replacing a pyrrolidine scaffold with an azetidine scaffold during lead optimization.

BioisostereLogic Pyrrolidine 2-(1-Methylpyrrolidin-3-yl)acetic acid (5-Membered Ring) Azetidine 2-(1-Methylazetidin-3-yl)acetic acid (4-Membered Ring) Pyrrolidine->Azetidine Ring Contraction Prop1 ↓ Lipophilicity (LogP) Azetidine->Prop1 Prop2 ↓ Amine Basicity (pKa) Azetidine->Prop2 Prop3 Altered 3D Vector Azetidine->Prop3 Outcome1 Improved Solubility Prop1->Outcome1 Outcome2 Reduced hERG Liability Prop2->Outcome2 Outcome3 Novel Target Binding Prop3->Outcome3

Fig 1. Logical workflow of bioisosteric ring contraction and its impact on ADME properties.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to synthesize amides from these building blocks and evaluate their metabolic stability, highlighting the causality behind each experimental choice.

Protocol A: Parallel Amide Coupling (Target Synthesis)

Causality & Logic: When utilizing 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, the presence of the HCl salt necessitates precise stoichiometric adjustment. HATU-mediated coupling requires a basic microenvironment to form the active O-(7-azabenzotriazol-1-yl) ester. If the HCl salt is not neutralized with an additional equivalent of a non-nucleophilic base (DIPEA), the local pH remains too low, stalling the reaction at the unactivated carboxylate stage.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 20 mL scintillation vial under nitrogen, weigh 0.5 mmol of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride.

  • Base Adjustment (Critical Step): Add 3.0 mL of anhydrous DMF, followed by 3.0 equivalents (1.5 mmol) of N,N-Diisopropylethylamine (DIPEA). Note: 1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the target amine hydrochloride (if applicable), and 1.0 eq facilitates the HATU activation.

  • Activation: Add 1.1 equivalents (0.55 mmol) of HATU. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.0 equivalent (0.5 mmol) of the target primary or secondary amine. Stir at room temperature for 4–6 hours.

  • Self-Validation (QC): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling.

  • Purification: Concentrate the mixture under reduced pressure and purify via preparative HPLC (C18 column, 5-95% MeCN/H2O with 0.1% Formic Acid).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Logic: Metabolic clearance is often driven by Cytochrome P450 (CYP) mediated oxidation. Pyrrolidines are highly susceptible to oxidation at the C5 position (adjacent to the nitrogen). By contracting the ring to an azetidine, the C5 position is eliminated, and the increased steric crowding around the nitrogen shields the molecule from N-dealkylation and N-oxidation, thereby increasing the compound's half-life.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ) derived from the natural log of the percentage of compound remaining versus time.

Experimental Workflow Diagram

ExpWorkflow Step1 1. Reagent Prep (Neutralize HCl Salt) Step2 2. Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Step3 3. Purification (Prep-HPLC) Step2->Step3 Step4 4. ADME Profiling (HLM Stability) Step3->Step4 QC QC Validation (LC-MS / NMR) Step3->QC

Fig 2. Standardized workflow for parallel synthesis and ADME profiling of cyclic amines.

Performance Outcomes & Experimental Data

When these two building blocks are coupled to a standard pharmacophore, the resulting derivatives display distinct performance metrics. The data below summarizes representative outcomes based on established .

Table 2: Comparative Performance Data (Representative Amide Derivatives)
Assay MetricAzetidine DerivativePyrrolidine DerivativeCausality / Mechanism
Yield (Amide Coupling) 85%88%HCl salt requires precise base stoichiometry to prevent stalling.
Aqueous Solubility (pH 7.4) >100 µM65 µMLower LogP and compact volume of azetidine enhances solvation.
HLM Clearance (µL/min/mg) 15 (High Stability)42 (Moderate Stability)Lack of C5 position in azetidine reduces CYP450-mediated oxidation.
hERG Inhibition (IC50) >30 µM (Safe)12 µM (Borderline)Reduced basicity (pKa) of azetidine weakens binding to the hERG channel pore.

Conclusion

The selection between 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride and 2-(1-Methylpyrrolidin-3-yl)acetic acid should be dictated by the specific liabilities of your lead series. If your primary goal is to reduce lipophilicity, mitigate hERG toxicity, and improve metabolic stability , the azetidine scaffold is the superior choice. However, researchers must account for the hydrochloride salt form during synthesis by adjusting base equivalents accordingly. Conversely, if conformational flexibility is required to access a deep binding pocket, the pyrrolidine scaffold remains a highly effective, albeit slightly more lipophilic, alternative.

References

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Journal of the American Chemical Society URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Photochemical thiocarbonyl difluoride generation enables azetidine synthesis ResearchGate URL:[Link]

Validation

Cross-reactivity profile of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Cross-Reactivity and Off-Target Profiling of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride in Lead Optimization As drug discovery programs increasingly target complex biological pathways, the selection of chemical b...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Off-Target Profiling of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride in Lead Optimization

As drug discovery programs increasingly target complex biological pathways, the selection of chemical building blocks plays a critical role in defining the developability of a lead series. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) is a highly specialized, conformationally restricted bifunctional building block. Featuring both a basic tertiary amine and a carboxylic acid, it is frequently employed as a bioisostere to tune physicochemical properties, reduce lipophilicity, and mitigate off-target promiscuity[1].

This guide provides an objective, data-driven comparison of this azetidine building block against its acyclic and larger-ring homologues, detailing how its incorporation alters cross-reactivity profiles—specifically concerning hERG liability and GPCR promiscuity.

Structural Rationale & Comparative Profiling

When optimizing a pharmacophore that requires a basic amine, medicinal chemists frequently choose between acyclic systems, pyrrolidines, and azetidines. The azetidine ring possesses a high ring strain (~25.2 kcal/mol) compared to piperidine (0 kcal/mol)[1][2]. This strain compresses the C–N–C bond angle, increasing the s-character of the nitrogen lone pair. While its aqueous pKa (~11.29) remains similar to pyrrolidine[1][2], the altered lone-pair vector and reduced lipophilicity drastically change its interaction with off-target anti-targets.

The table below summarizes the typical cross-reactivity and physicochemical data when these respective moieties are incorporated into a standard lead scaffold.

Table 1: Comparative Off-Target Profile of Amine-Acetic Acid Bioisosteres

Property / Assay Metric3-(Dimethylamino)propanoic acid (Acyclic)2-(1-Methylpyrrolidin-3-yl)acetic acid (Pyrrolidine)2-(1-Methylazetidin-3-yl)acetic acid (Azetidine)
Structural Motif Flexible, acyclic5-membered ring4-membered ring
Average cLogP (Derivative) ~2.5~2.1~1.6
hERG Inhibition (IC50) High liability (<1 µM)Moderate liability (1–10 µM)Low liability (>30 µM)
CEREP Panel Hits (>50% disp.) High (Promiscuous GPCR binding)Moderate (Aminergic hits)Low (Highly specific)
CYP3A4 Inhibition ModerateModerateLow

Note: Data reflects the behavior of the moieties when coupled via the carboxylic acid into a neutral amide linkage within a model pharmacophore.

Mechanistic Insights: Bypassing hERG and GPCR Promiscuity

The integration of 2-(1-Methylazetidin-3-yl)acetic acid into a lead molecule reduces cross-reactivity through two primary mechanisms:

  • Zwitterionic Shielding of the hERG Pore: The hERG potassium channel's inner cavity is highly susceptible to blocking by lipophilic mono-cations. The acetic acid moiety allows the uncoupled portion of the molecule (or its metabolites) to exist as a zwitterion at physiological pH (7.4). Introducing a carboxylic acid (the zwitterion approach) is a proven strategy to heavily penalize binding within the hERG pore due to severe electrostatic repulsion and desolvation penalties[3].

  • Conformational Restriction: Acyclic amines can sweep through a large conformational space, allowing them to adopt the necessary geometry to bind promiscuously to various GPCRs (e.g., muscarinic and histamine receptors). The azetidine ring locks the spatial presentation of the N-methyl group, preventing the molecule from adopting the bioactive conformations required by these off-target receptors[1].

hERGLogic Azetidine Azetidine-Acetic Acid Zwitterion Motif Prop1 Conformational Restriction Azetidine->Prop1 Prop2 Zwitterionic State at pH 7.4 Azetidine->Prop2 Prop3 Reduced Lipophilicity (vs Pyrrolidine) Azetidine->Prop3 Effect1 Altered N-lone pair vector Prop1->Effect1 Effect2 Charge repulsion in hERG pore cavity Prop2->Effect2 Effect3 Decreased hydrophobic interactions Prop3->Effect3 Result Ablated hERG & GPCR Cross-Reactivity Effect1->Result Effect2->Result Effect3->Result

Fig 2. Mechanistic logic tree detailing the attenuation of hERG cross-reactivity by the azetidine.

Experimental Methodologies

To objectively validate the reduced cross-reactivity of azetidine-containing derivatives, the following self-validating protocols must be executed.

Protocol A: Automated Patch-Clamp Assay for hERG Liability

Causality Check: Radioligand binding assays (like dofetilide displacement) fail to capture the state-dependent block (open/inactivated states) of the hERG channel. Patch-clamp electrophysiology is mandatory for accurate liability assessment.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency.

  • Compound Formulation: Dissolve the azetidine derivative in 100% DMSO, then dilute into extracellular physiological saline to achieve a final DMSO concentration of <0.1% (v/v) to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording:

    • Establish whole-cell configuration.

    • Apply the voltage protocol: Hold the membrane at -80 mV. Depolarize to +20 mV for 2 seconds (to drive channels into open and inactivated states), followed by repolarization to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation & Quality Control:

    • Seal Integrity: Only accept recordings from cells demonstrating a seal resistance >1 GΩ and an initial tail current >300 pA.

    • Positive Control: Apply E-4031 (100 nM) at the end of the recording. The assay is only valid if E-4031 produces >90% block of the tail current.

Protocol B: Broad GPCR Off-Target Panel (CEREP 44)

Causality Check: Because the N-methyl tertiary amine is a privileged pharmacophore for aminergic GPCRs, broad-spectrum profiling is required to ensure the azetidine restriction successfully abrogates ancestral promiscuity.

  • Membrane Isolation: Isolate membrane fractions via differential centrifugation from HEK293 cells expressing the target GPCRs (e.g., M1-M5 muscarinic receptors).

  • Radioligand Displacement: In a 96-well plate, incubate 10 µg of membrane protein with a constant Kd-matched concentration of a radiolabeled reference ligand (e.g.,[3H]-NMS for muscarinic receptors) and 10 µM of the test compound.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Self-Validation & Quality Control:

    • Calculate specific binding by subtracting non-specific binding (determined in parallel wells containing a 1000-fold excess of unlabeled reference ligand).

    • Assay Robustness: Calculate the Z'-factor for each plate. Data is only accepted if Z' > 0.5, ensuring a wide dynamic range and low signal variance.

OffTargetWorkflow Compound Azetidine Derivative InVitro In Vitro Profiling Compound->InVitro hERG hERG Patch-Clamp (Cardiac Safety) InVitro->hERG CEREP CEREP Panel (44 Receptors) InVitro->CEREP CYP CYP450 Inhibition (Metabolic Safety) InVitro->CYP Decision Lead Progression Criteria Met? hERG->Decision CEREP->Decision CYP->Decision

Fig 1. Standardized off-target screening workflow for azetidine-containing lead compounds.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Analytical Standards for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

For researchers, scientists, and drug development professionals, the purity and identity of a starting material or intermediate are non-negotiable. This guide provides a comprehensive framework for establishing robust an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and identity of a starting material or intermediate are non-negotiable. This guide provides a comprehensive framework for establishing robust analytical standards for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6), a key building block in modern medicinal chemistry. Given the limited publicly available analytical data for this specific compound, this document serves as a practical, experience-driven manual for its characterization and quality control. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Analyte: Physicochemical Properties

Before any analysis, a thorough understanding of the molecule's properties is crucial. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a small, polar, and hygroscopic molecule. Its structure, featuring a tertiary amine within a strained azetidine ring and a carboxylic acid, dictates its analytical behavior.

PropertyValueSource
CAS Number 1909337-03-6[1][2]
Molecular Formula C6H12ClNO2[1]
Molecular Weight 165.62 g/mol [1][2]
Appearance White to off-white powder[1][2]
Key Structural Features Tertiary amine, carboxylic acid, azetidine ring
Predicted XlogP -2.5[3]

The high polarity, indicated by the predicted XlogP, suggests that specialized chromatographic techniques may be necessary for good retention and separation. The presence of both a basic nitrogen and an acidic carboxylic acid means the compound is zwitterionic at a neutral pH, which will influence its behavior in solution and during analysis.

Chromatographic Purity Assessment: A Comparative Approach

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. Due to the compound's polar nature, traditional reversed-phase (RP) chromatography can be challenging. Below, we compare suitable HPLC methodologies.

Method Comparison
MethodPrinciplePros for this AnalyteCons for this Analyte
Reversed-Phase (RP) HPLC with Ion-Pairing An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, enhancing retention on a non-polar stationary phase.Utilizes common C18 columns. Good for separating from non-polar impurities.Can lead to long column equilibration times and method ruggedness issues. The ion-pairing agent can be difficult to remove from the column.
Hydrophilic Interaction Liquid Chromatography (HILIC) The analyte partitions into a water-enriched layer on the surface of a polar stationary phase.Excellent retention for highly polar compounds. Uses high organic mobile phases, which is advantageous for MS detection.Sensitive to the water content of the sample and mobile phase. Can have longer equilibration times than RP.
Reversed-Phase (RP) HPLC with an Aqueous C18 Column Uses a C18 column specifically designed to be stable in highly aqueous mobile phases, preventing phase collapse.Simpler mobile phases than ion-pairing. More robust than HILIC for some applications.May still provide limited retention for very polar compounds.

Recommendation: For routine purity assessment, a HILIC method is often the most robust and sensitive choice for this class of compounds. For labs without dedicated HILIC columns, an aqueous C18 column provides a viable alternative.

Experimental Protocol: A HILIC-UV Method

This protocol is a starting point and should be optimized and validated according to ICH guidelines.

Objective: To determine the purity of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary)[4].

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

Rationale for Choices:

  • The HILIC column provides retention for the polar analyte.

  • Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if needed.

  • The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities can be detected.

  • Detection at 210 nm is a general-purpose wavelength for compounds with limited UV absorbance.

Structural Confirmation: NMR and Mass Spectrometry

Purity data alone is insufficient; the identity of the standard must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A Certificate of Analysis for a similar azetidine-containing compound confirms that the structure is typically verified by ¹H NMR, with a purity of ≥97.0% determined by this method[5].

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆. D₂O is a good choice as the hydrochloride salt should be soluble, and it will exchange with the acidic proton of the carboxylic acid and any residual water.

  • Sample Concentration: 5-10 mg/mL.

  • Reference: For D₂O, the residual HDO peak can be used as a reference (δ ~4.79 ppm). For DMSO-d₆, the residual solvent peak (δ ~2.50 ppm) is used.

  • Acquisition:

    • ¹H NMR: A standard single-pulse experiment is sufficient.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Spectral Features (based on chemical structure):

  • A singlet for the N-methyl group.

  • Multiplets for the azetidine ring protons.

  • A multiplet for the methine proton on the azetidine ring.

  • A doublet or singlet for the methylene protons adjacent to the carbonyl group.

Expected ¹³C NMR Spectral Features (based on chemical structure and related compounds):

  • A peak for the N-methyl carbon.

  • Several peaks for the azetidine ring carbons.

  • A peak for the methylene carbon adjacent to the carbonyl group.

  • A peak for the carbonyl carbon of the carboxylic acid.

A study on related 3-aryl-3-azetidinyl acetic acid methyl esters showed characteristic ¹³C NMR signals for the azetidine C3 carbon around 39-42 ppm and the acetate methylene carbon around 43-46 ppm[6]. These ranges provide a good starting point for interpreting the spectrum of the target compound.

Mass Spectrometry (MS)

MS provides accurate mass information, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The tertiary amine is readily protonated.

  • Sample Introduction: Direct infusion or via the HILIC-HPLC method described above.

  • Expected Ion: The primary ion observed will be the [M+H]⁺ ion for the free base. The molecular formula of the free base is C₆H₁₁NO₂ with a monoisotopic mass of 129.07898 Da[3]. Therefore, the expected m/z for the [M+H]⁺ ion is 130.08626[3].

Data Comparison:

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, structural connectivity, quantitative purity.Highly reproducible, quantitative, definitive structural information.Lower sensitivity than MS.
¹³C NMR Carbon skeleton.Confirms the number and type of carbon atoms.Low natural abundance of ¹³C requires longer acquisition times.
High-Resolution MS Accurate mass and elemental composition.Extremely high sensitivity and mass accuracy.Does not provide information on isomeric impurities.

Workflow and Data Integration

A logical workflow ensures comprehensive characterization of the analytical standard.

G cluster_0 Material Reception cluster_1 Analytical Testing cluster_2 Data Review & Release A Receive 2-(1-Methylazetidin-3-yl) acetic acid hydrochloride B HPLC-UV (HILIC) Purity Assessment A->B Sample C ¹H and ¹³C NMR Structural Confirmation A->C Sample D High-Resolution MS Identity Confirmation A->D Sample E Compare Data to Specifications B->E Results C->E Results D->E Results F Generate Certificate of Analysis E->F Release

Caption: Analytical workflow for standard qualification.

Impurity Profiling: What to Look For

While a specific impurity profile is not publicly available, understanding the potential synthesis route can help predict likely impurities. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances that can be adapted for key intermediates[7].

Potential Impurity Classes:

  • Starting Material Impurities: Residuals from the synthesis of the azetidine ring.

  • By-products: Isomers or products of side reactions.

  • Degradants: The strained azetidine ring could be susceptible to ring-opening under certain conditions.

A well-developed HPLC method should be able to separate these potential impurities from the main compound.

Conclusion and Best Practices

Establishing a robust analytical standard for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride requires a multi-pronged approach. In the absence of established pharmacopeial monographs, a combination of HILIC-HPLC for purity, NMR for structural identity, and high-resolution mass spectrometry for elemental composition provides a comprehensive and self-validating system. This guide offers a scientifically sound framework, grounded in experience with similar polar molecules, to ensure the quality and reliability of this critical reagent in research and development. Always perform full method validation for any analytical procedure intended for routine quality control.

References

  • American Elements. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride.
  • MilliporeSigma. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride.
  • PubChem. (n.d.). 2-(1-methylazetidin-3-yl)acetic acid hydrochloride.
  • MedchemExpress. (n.d.). Certificate of Analysis: 1-Boc-3-((Methylamino)methyl)azetidine.
  • Echemi. (n.d.). 115423 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride for Sale.
  • Agilent. (2015). Certificate of Analysis - 2D-LC Solution.
  • American Elements. (n.d.). Azetidines.
  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
  • Madhavan, P., et al. (2010). A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research, 2(5), 21-28.
  • Sigma-Aldrich. (n.d.). 2-(1-methylpyrrolidin-3-yl)acetic acid hydrochloride.
  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (2020). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′).
  • Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Hindawi. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine.
  • LGC Standards. (2016). Pharmaceutical impurities and primary reference standards catalogue supplement 2016.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website.
  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). 2-(2-nitroimidazol-1-yl)acetic acid methyl ester - Optional[13C NMR] - Spectrum.

Sources

Validation

Comparative analysis of azetidine vs pyrrolidine core structures

As the pharmaceutical industry increasingly prioritizes sp³-rich, three-dimensional architectures to improve clinical success rates, saturated nitrogen heterocycles have become foundational to modern drug design. While t...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly prioritizes sp³-rich, three-dimensional architectures to improve clinical success rates, saturated nitrogen heterocycles have become foundational to modern drug design. While the five-membered pyrrolidine ring is a classic, ubiquitous motif, the four-membered azetidine ring has emerged as a highly privileged bioisostere.

This guide provides an in-depth, comparative analysis of azetidine and pyrrolidine core structures, detailing the physicochemical, metabolic, and synthetic logic that dictates their application in drug discovery.

Structural Dynamics & Physicochemical Profiling

The decision to utilize an azetidine versus a pyrrolidine core fundamentally alters the spatial and electronic properties of a drug candidate. The most defining difference between the two is ring strain . The azetidine ring possesses a strain energy of approximately 25.2 kcal/mol, which is drastically higher than pyrrolidine’s 5.8 kcal/mol 1.

Despite this immense strain, azetidines behave remarkably similarly to pyrrolidines in terms of basicity. The pKa of the parent azetidine (11.29) is nearly identical to that of pyrrolidine (11.31) 1. This makes azetidine an exceptional bioisostere: it allows medicinal chemists to contract the ring size and alter exit vectors without changing the molecule's protonation state at physiological pH.

Furthermore, removing a methylene unit (contracting from a 5- to a 4-membered ring) reduces the lipophilic surface area. This typically lowers the LogP, thereby improving Lipophilic Ligand Efficiency (LLE) and enhancing aqueous solubility 2.

Quantitative Physicochemical Comparison
PropertyAzetidine (Parent)Pyrrolidine (Parent)Pharmacological Implication
Ring Size 4-membered5-memberedDictates spatial exit vectors of substituents.
Ring Strain ~25.2 kcal/mol~5.8 kcal/molHigh strain in azetidine restricts conformation but introduces chemical liabilities.
pKa (Conjugate Acid) 11.2911.31Isosteric basicity ensures identical physiological ionization states.
Lipophilicity (LogP) LowerHigherAzetidines generally improve aqueous solubility and LLE.
CYP450 Vulnerability Low (Fewer α-C-H bonds)High (Prone to α-oxidation)Azetidines often exhibit superior microsomal half-lives.

Metabolic Stability: Causality & Liabilities

A primary reason researchers replace pyrrolidines with azetidines is to mitigate Cytochrome P450 (CYP450) mediated metabolism 3. Pyrrolidines are highly susceptible to α-oxidation, leading to reactive iminium intermediates, ring-opening, or dealkylation. By contracting the ring to an azetidine, the local lipophilicity (cLogD) drops, and the steric/electronic environment around the nitrogen changes, frequently resulting in a profound increase in metabolic stability.

However, this advantage comes with a mechanistic caveat. The inherent 25.2 kcal/mol ring strain of azetidines makes them vulnerable to nucleophilic ring-opening . Under physiological conditions, highly electrophilic azetidines can be attacked by glutathione. Alternatively, in specific chemotypes (e.g., N-substituted aryl azetidines with pendant amides), intramolecular acid-mediated ring-opening can cause spontaneous decomposition 4.

MetabolicLogic Core Target: Saturated N-Heterocycle Pyrrolidine Pyrrolidine (Low Strain, High LogP) Core->Pyrrolidine Azetidine Azetidine (High Strain, Low LogP) Core->Azetidine CYP CYP450 α-Oxidation (High Clearance Liability) Pyrrolidine->CYP Oxidation Stable Enhanced Microsomal Stability Azetidine->Stable Reduced α-C-H RingOpen Nucleophilic Ring-Opening (Glutathione / Intramolecular) Azetidine->RingOpen Strain-Driven Liability

Metabolic divergence between pyrrolidine and azetidine scaffolds.

Synthetic Accessibility: Kinetic vs. Thermodynamic Control

Synthesizing azetidines is notoriously challenging compared to pyrrolidines. When cyclizing a γ-haloamine precursor, the reaction faces a strict kinetic versus thermodynamic competition 5.

According to Baldwin's rules, the 4-exo-tet cyclization (yielding azetidine) is kinetically favored. However, the 5-endo-tet cyclization (or a rearrangement of the formed azetidine) yields the thermodynamically stable pyrrolidine. If the reaction temperature is too high, the thermal energy overcomes the activation barrier, allowing the strained azetidine to rearrange via an aziridinium intermediate into the lower-strain pyrrolidine byproduct.

Cyclization Precursor γ-Haloamine Precursor Kinetic 4-exo-tet Cyclization (Kinetic Control) Precursor->Kinetic Low Temp Thermo 5-endo-tet Cyclization (Thermodynamic Control) Precursor->Thermo High Temp Azetidine Azetidine Product (~25 kcal/mol strain) Kinetic->Azetidine Pyrrolidine Pyrrolidine Byproduct (~6 kcal/mol strain) Thermo->Pyrrolidine Azetidine->Pyrrolidine Thermal Rearrangement

Kinetic vs. thermodynamic competition during intramolecular cyclization.

Self-Validating Experimental Protocols

To objectively compare these heterocycles during hit-to-lead optimization, the following self-validating workflows must be executed. The causality behind each step ensures data integrity.

Protocol A: Shake-Flask LogD & Potentiometric pKa Determination

Causality: In-silico predictive models often fail for highly strained or fluorinated azetidines. Empirical physical measurement is mandatory.

  • System Calibration (Self-Validation): Titrate a known reference standard (e.g., Propranolol) to confirm the potentiometric probe's accuracy.

  • pKa Titration: Dissolve the azetidine/pyrrolidine analog in a methanol/water cosolvent system. Titrate with standardized 0.1M NaOH/HCl. Extrapolate to 0% methanol using the Yasuda-Shedlovsky technique to find the aqueous pKa.

  • LogD Equilibration: Add the compound to a biphasic mixture of 1-octanol and PBS (pH 7.4).

  • Agitation & Separation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium. Centrifuge at 3000 x g to sharply resolve the phases.

  • Quantification: Analyze both phases via LC-UV or LC-MS/MS. LogD is calculated as Log10​([Drug]octanol​/[Drug]PBS​) .

Protocol B: In Vitro Microsomal Metabolic Stability (HLM)

Causality: This assay determines if the azetidine substitution successfully mitigated CYP-mediated clearance.

  • Enzymatic Validation (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly depleted, the microsome batch is enzymatically dead and the assay must be rejected.

  • Pre-Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidation cannot occur.

  • Time-Point Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP proteins, permanently halting the reaction at the exact time point.

  • Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to plot parent compound depletion and calculate intrinsic clearance ( CLint​ ).

MicrosomalAssay Start Incubation (HLM + NADPH, 37°C) Quench Time-Point Sampling & Cold MeCN Quench Start->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Data Calculate t(1/2) & CL(int) LCMS->Data

Standard workflow for self-validating microsomal stability assays.

References

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, Vol. 84, No. 1, 2012. [Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. [Link]

  • Chrovian, C. C., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Handling specialized pharmaceutical intermediates like 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a hydrochloride salt of a strained cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmaceutical intermediates like 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a hydrochloride salt of a strained cyclic amine, this compound presents unique physicochemical hazards that dictate strict personal protective equipment (PPE) and operational logistics.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, spill response, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS: 1909337-03-6) is typically encountered as a solid powder[1].

Mechanistic Hazard Analysis:

  • Acidic Dissociation: As a hydrochloride salt, this compound is hygroscopic. Upon contact with moisture—such as the mucosal membranes of the respiratory tract or the tear film of the eyes—the salt dissociates, creating a localized acidic environment that causes acute irritation (GHS H315, H319, H335)[2][3].

  • Aerosolization Risk: Fine organic powders are highly prone to aerosolization during weighing and transfer, making inhalation the primary route of accidental exposure[3][4].

  • Reactivity: While the salt form stabilizes the strained four-membered azetidine ring, exposure to strong bases can deprotonate the molecule, releasing the free azetidine base. Free azetidines are significantly more volatile, potentially flammable, and highly toxic via inhalation[5].

Quantitative Chemical Summary

Property Value
Chemical Name 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride
CAS Number 1909337-03-6[1]
Chemical Formula C6H12ClNO2[1]

| Physical State | Solid / Powder |

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to mitigate the hazards of azetidine hydrochloride derivatives[2][3][4].

PPE CategoryQuantitative SpecificationCausality & Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides superior resistance to organic salts. The 0.11 mm thickness prevents dermal absorption while maintaining tactile sensitivity for micro-weighing.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses leave gaps. Goggles create a seal that prevents aerosolized powder from dissolving in tear fluid and causing acidic corneal burns.
Respiratory N95 / P100 Particulate RespiratorProvides ≥95% filtration efficiency against airborne particles. Mandatory if weighing outside a localized exhaust system.
Body Protection Flame-Retardant Lab CoatMinimizes exposed skin surface area and prevents static buildup, which can cause powder to cling to clothing.

Standard Operating Procedure (SOP): Safe Handling Workflow

This protocol is designed as a self-validating system to ensure zero-exposure during routine laboratory operations.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm[2].

  • Causality: Localized exhaust ventilation captures aerosolized dust at the source before it can enter the operator's breathing zone[2].

Step 2: Material Transfer

  • Action: Use an anti-static, grounded micro-spatula to transfer the powder. Avoid rapid, sweeping motions.

  • Causality: Static electricity can cause the fine powder to repel from the spatula and disperse into the air. Grounding prevents static accumulation.

Step 3: Post-Handling Decontamination & Validation

  • Action: Wipe down the weighing balance and surrounding fume hood surfaces with a damp, soapy cloth[4].

  • Causality: The hydrochloride salt is highly water-soluble. Soap acts as a surfactant to lift any undissolved particulate matter from microscopic surface abrasions[4].

  • Validation: Swipe the cleaned area with a moistened universal pH indicator strip. A pH of 6.5–7.5 confirms the complete removal of the acidic hydrochloride residue. If the pH is <6.0, repeat the decontamination step.

Spill Response and Decontamination Plan

In the event of a breach, immediate and structured containment is required to prevent cross-contamination.

SpillResponse Start Spill Detected Assess Assess & Secure Area Start->Assess PPE Don Maximum PPE (Respirator, Nitrile, Goggles) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Collect Collect in Airtight Container Contain->Collect Decon Decontaminate Surfaces (Soap & Water) Collect->Decon Dispose Dispose as Halogenated Solid Waste Decon->Dispose

Fig 1: Spill response and decontamination workflow for azetidine hydrochloride salts.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity[2][4].

  • Contain: Do not use a dry brush, as this will aerosolize the compound[2]. Instead, gently cover the spill with a slightly damp absorbent pad to suppress dust.

  • Collect: Carefully sweep the damp mass into a sealable, airtight hazardous waste container[4].

  • Neutralize: Wash the affected surface with copious amounts of soap and water[3][4].

Waste Disposal Logistics

Improper disposal of azetidine derivatives can lead to dangerous chemical incompatibilities in waste streams.

  • Segregation: Dispose of all unused material, contaminated gloves, and spill cleanup materials in a designated Halogenated Organic Solid Waste container. The presence of the chloride ion dictates this classification.

  • Chemical Incompatibility Warning: NEVER dispose of this compound in a waste container containing strong alkalis (e.g., Sodium Hydroxide, Potassium Hydroxide).

  • Causality: Reacting a hydrochloride salt with a strong base triggers an exothermic neutralization that liberates the free azetidine base. Free azetidine is highly flammable (H225) and causes severe skin burns (H314)[5]. Keeping the compound in its stable, acidic salt form is critical for safe downstream transport.

References

  • Title: 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | CAS 1909337-03-6 Source: American Elements URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.